5-Iodonicotinic acid
Description
Properties
IUPAC Name |
5-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFHREFMESXXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165393 | |
| Record name | 5-Iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15366-65-1 | |
| Record name | 5-Iodonicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015366651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodopyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Iodonicotinic Acid
Introduction
5-Iodonicotinic acid is a halogenated derivative of nicotinic acid (Vitamin B3) and serves as a valuable building block in medicinal chemistry and drug development. Its structure is amenable to further functionalization, making it a key intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. This guide provides a comprehensive overview of a plausible synthetic route to this compound, focusing on the Sandmeyer-type reaction of 5-aminonicotinic acid. The procedure involves the diazotization of the primary aromatic amine followed by iodination. This document is intended for researchers, scientists, and professionals in the field of drug development, providing detailed experimental protocols, safety information, and process visualization.
Safety Precautions
The synthesis of this compound involves the use of hazardous materials that require strict adherence to safety protocols. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.
-
5-Aminonicotinic Acid: May cause skin and serious eye irritation. Harmful if swallowed or inhaled.[1]
-
3-Aminopyridine (potential precursor): Toxic if swallowed, in contact with skin, or if inhaled.[2][3][4][5] It can cause serious eye irritation and may cause respiratory irritation.[2][3][4]
-
Sodium Nitrite (NaNO₂): A strong oxidizer that can enhance the combustion of other substances.[6][7] It is toxic if swallowed and can cause serious eye irritation.[8] Contact with acids produces toxic nitrogen oxide fumes.[6][7][9] It may explode on heating above 530°C.[6][9]
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and can cause severe skin burns and eye damage. Reacts exothermically with water.
-
Potassium Iodide (KI): Generally considered low hazard, but dust may cause respiratory irritation.
Emergency procedures, including access to safety showers and eyewash stations, should be readily available. In case of accidental exposure, consult the material safety data sheet (MSDS) for each chemical and seek immediate medical attention.[2][3]
Reaction Scheme
The synthesis of this compound from 5-aminonicotinic acid is a two-step process performed in a single pot. The first step is the diazotization of the amino group on 5-aminonicotinic acid with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The second step is the Sandmeyer-type reaction where the diazonium group is replaced by iodine from potassium iodide.
Overall Reaction:
5-Aminonicotinic Acid → this compound
Experimental Protocols
This section details the experimental procedure for the synthesis of this compound from 5-aminonicotinic acid.
Materials and Reagents:
-
5-Aminonicotinic acid
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Thermometer
-
Separatory funnel
-
Büchner funnel and flask for vacuum filtration
-
Rotary evaporator
Procedure:
Step 1: Diazotization of 5-Aminonicotinic Acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-aminonicotinic acid in a solution of concentrated sulfuric acid and deionized water. The dissolution may require gentle warming.
-
Cool the reaction mixture to 0-5 °C using an ice-salt bath.[10] It is crucial to maintain this low temperature to prevent the premature decomposition of the diazonium salt.[10]
-
Prepare a solution of sodium nitrite (1.1-1.5 equivalents) in deionized water.[10]
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of the amine salt while maintaining the temperature between 0-5 °C.[10]
-
After the complete addition of the sodium nitrite solution, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the arenediazonium salt.[10]
Step 2: Iodination
-
Prepare a solution of potassium iodide (1.5-2.0 equivalents) in deionized water.[10]
-
To the cold diazonium salt solution, add the potassium iodide solution dropwise.[10] Effervescence due to the evolution of nitrogen gas should be observed.[10]
-
After the addition of potassium iodide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[10]
-
Continue stirring for 1-3 hours, or until the evolution of nitrogen gas ceases.[10]
Step 3: Work-up and Purification
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine.[10]
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 times the volume of the aqueous layer).[10]
-
Combine the organic extracts and wash them with deionized water and then with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound, based on typical yields for Sandmeyer-type iodination reactions.
| Parameter | Value | Reference |
| Starting Material | 5-Aminonicotinic Acid | |
| Key Reagents | H₂SO₄, NaNO₂, KI | [10][11][12] |
| Reaction Temperature | 0-5 °C (Diazotization), Room Temperature (Iodination) | [10] |
| Reaction Time | 2-4 hours | [10][11] |
| Typical Yield | 70-85% | [11][12] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified reaction mechanism for the synthesis of this compound.
References
- 1. chembk.com [chembk.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. echemi.com [echemi.com]
- 8. chemtradelogistics.com [chemtradelogistics.com]
- 9. SODIUM NITRITE [training.itcilo.org]
- 10. benchchem.com [benchchem.com]
- 11. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
5-Iodonicotinic Acid: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of an iodine atom on the pyridine ring at the 5-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This guide provides an in-depth overview of the chemical properties and reactivity of this compound, with a focus on its application in modern synthetic methodologies.
Chemical Properties
| Property | This compound | 5-Bromonicotinic Acid (for comparison) |
| CAS Number | 15366-65-1 | 20826-04-4[1] |
| Molecular Formula | C₆H₄INO₂ | C₆H₄BrNO₂[1] |
| Molecular Weight | 249.01 g/mol | 202.01 g/mol [1] |
| IUPAC Name | 5-iodopyridine-3-carboxylic acid | 5-bromopyridine-3-carboxylic acid |
| Appearance | White to light brown powder (typical) | White to light brown powder[1] |
| Melting Point | Data not available | 178 - 186 °C[1] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
| Hazard Statements | H302, H315, H319, H335 | Not specified |
Reactivity
The synthetic utility of this compound is primarily derived from the reactivity of the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine ring and the carboxylic acid group activates the C-I bond towards oxidative addition to a low-valent palladium catalyst. Generally, aryl iodides are more reactive than the corresponding bromides and chlorides in these transformations, often allowing for milder reaction conditions and higher yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the synthesis of 5-aryl or 5-vinyl nicotinic acid derivatives. These products are valuable scaffolds in medicinal chemistry, appearing in a range of biologically active compounds.
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired aryl- or vinylboronic acid or ester (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand; 1-5 mol%). Subsequently, add a degassed solvent (e.g., DMF, dioxane, or toluene/water) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at the appropriate temperature (typically 80-120 °C) for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and adjust the pH to be acidic with HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-substituted nicotinic acid derivative.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. This methodology is instrumental in synthesizing 5-alkynylnicotinic acids, which are valuable precursors for various heterocyclic compounds and have applications in materials science.
Catalytic cycles of the Sonogashira coupling reaction.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄; 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 1-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add a degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine). Then, add the terminal alkyne (1.1-1.5 equiv) and a suitable base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (typically 25-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 5-alkynylnicotinic acid.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, leading to the synthesis of 5-aminonicotinic acid derivatives. These compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.
Catalytic cycle of the Buchwald-Hartwig amination reaction.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃; 1.5-2.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP; 1.1-1.5 equiv relative to palladium).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane, or THF) to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the appropriate temperature (typically 80-120 °C) with vigorous stirring for the required duration (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the mixture with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired 5-aminonicotinic acid derivative.
Experimental Workflow
A generalized workflow for performing a palladium-catalyzed cross-coupling reaction with this compound is depicted below. Adherence to inert atmosphere techniques is crucial for the success of these reactions, as the palladium catalysts are often sensitive to oxygen.
Generalized experimental workflow for cross-coupling reactions.
Conclusion
This compound is a valuable and highly reactive building block for the synthesis of a wide array of functionalized pyridine derivatives. Its propensity to undergo palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations makes it an indispensable tool for medicinal chemists and materials scientists. The protocols and reactivity patterns described in this guide provide a solid foundation for the successful application of this compound in the synthesis of novel and complex molecules. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for more facile and efficient transformations, expanding the synthetic possibilities.
References
A Technical Guide to the Spectroscopic Analysis of 5-Iodonicotinic Acid
This guide provides a comprehensive overview of the spectroscopic data for 5-iodonicotinic acid, tailored for researchers, scientists, and professionals in drug development. It includes predicted and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a workflow visualization.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.5 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~9.1 | Doublet | 1H | H-2 |
| ~8.8 | Doublet | 1H | H-6 |
| ~8.5 | Triplet | 1H | H-4 |
Note: Predicted values are based on standard chemical shift increments and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~165 | -COOH |
| ~155 | C-6 |
| ~150 | C-2 |
| ~145 | C-4 |
| ~130 | C-3 |
| ~95 | C-5 (attached to I) |
Note: Predicted values can be influenced by the computational method and solvent.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Broad |
| 3100 - 3000 | C-H stretch | Aromatic | Medium |
| 1710 - 1680 | C=O stretch | Carboxylic Acid | Strong |
| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium to Strong |
| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong |
| 920 - 680 | C-H bend (out-of-plane) | Aromatic | Strong |
| ~500 | C-I stretch | Aryl Iodide | Weak to Medium |
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Ion | Notes |
| 249 | [M]⁺ | Molecular Ion |
| 204 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 122 | [M - I]⁺ | Loss of the iodine atom |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment would involve a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR, switch the spectrometer to the ¹³C channel.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in this compound.
-
Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
2.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
-
Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Preparation and Introduction:
-
For EI-MS, a small amount of the solid sample can be introduced via a direct insertion probe. The sample is heated in the vacuum of the mass spectrometer to induce vaporization.
-
For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL). This solution is then infused into the ESI source.
-
-
Data Acquisition:
-
In EI-MS, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
In ESI-MS, the sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer.
-
The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
The Solubility Profile of 5-Iodonicotinic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Iodonicotinic acid in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on the known properties of structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic compounds is presented to enable researchers to generate precise quantitative data as required.
Core Executive Summary
This compound, a halogenated derivative of nicotinic acid (Vitamin B3), is a compound of interest in pharmaceutical and materials science research. Its solubility is a critical parameter for reaction kinetics, purification, formulation, and bioavailability. Generally, pyridine carboxylic acids exhibit solubility in polar solvents, a characteristic that is influenced by the nature of the solvent and the presence of functional groups on the pyridine ring. The introduction of an iodine atom at the 5-position is expected to decrease the overall polarity of the molecule compared to its parent compound, nicotinic acid, thereby influencing its solubility profile.
Qualitative Solubility of this compound
Based on the solubility of related pyridine carboxylic acids such as nicotinic acid, isonicotinic acid, and picolinic acid, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. It is anticipated that this compound will exhibit moderate solubility in polar protic and aprotic solvents and will be sparingly soluble to insoluble in non-polar solvents.
| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Soluble to Moderately Soluble | The carboxylic acid and pyridine nitrogen can participate in hydrogen bonding with protic solvents. The presence of the large iodine atom may slightly reduce solubility compared to nicotinic acid. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile | Soluble to Moderately Soluble | These solvents can act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of polar molecules. |
| Less Polar | Dichloromethane (DCM), Chloroform | Sparingly Soluble | These solvents have a lower polarity and are less effective at solvating the polar functional groups of the molecule. |
| Non-Polar | Toluene, Benzene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and the solvent limits miscibility. Isonicotinic acid is noted to be almost insoluble in benzene and ether.[1] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, the following generalized experimental protocol, based on the widely used shake-flask method, is recommended.
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Analytical balance (accurate to ±0.1 mg)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials each containing a known volume or mass of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.
-
Alternatively, the concentration of this compound in the filtered saturated solution can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This involves creating a calibration curve with standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L) based on the mass of the dissolved solid and the initial volume of the solvent, or from the concentration determined by the analytical method.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
References
Stability and Storage Conditions for 5-Iodonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Iodonicotinic acid. Due to the limited availability of specific, publicly accessible stability studies on this compound, this document outlines recommended practices based on information from safety data sheets for this compound and its halogenated analogs, alongside established principles of pharmaceutical stability testing as detailed in ICH guidelines. The experimental protocols provided are illustrative and designed to serve as a robust starting point for developing and validating stability-indicating methods.
General Stability and Storage Recommendations
This compound is generally considered stable under standard laboratory conditions.[1][2][3] However, to ensure its integrity and prevent degradation, the following storage conditions are recommended based on available safety data sheets for halogenated nicotinic acids:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool and well-ventilated place.[4] | Minimizes the rate of potential thermal degradation. |
| Light | Protect from light. | The pyridine ring and the carbon-iodine bond may be susceptible to photodegradation. |
| Moisture | Keep container tightly closed in a dry place.[5] | Prevents hydrolysis of the carboxylic acid and potential reactions with atmospheric moisture. |
| Incompatible Materials | Store away from strong oxidizing agents.[1] | The pyridine ring and the iodide substituent can be susceptible to oxidation. |
Physicochemical Properties of Halogenated Nicotinic Acids
The physicochemical properties of this compound and its analogs can influence their stability profiles. The table below summarizes key properties.
| Property | This compound | 5-Bromonicotinic Acid | 5-Chloronicotinic Acid |
| Molecular Formula | C₆H₄INO₂ | C₆H₄BrNO₂[6] | C₆H₄ClNO₂[7] |
| Molecular Weight | 249.01 g/mol | 202.01 g/mol [6] | 157.55 g/mol [7] |
| Physical State | Solid | Off-white powder[6] | Solid |
| Melting Point | 224-228 °C | 178 - 180 °C[6] | ~290 °C (dec.)[4] |
| pKa (Predicted) | 3.08 ± 0.10[6] | 3.08 ± 0.10[6] | Not available |
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following are proposed experimental protocols for this compound based on ICH Q1A guidelines and general practices for small molecules.[8][9]
Hydrolytic Degradation
-
Objective: To assess the stability of this compound in aqueous solutions at different pH values.
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N HCl (acidic condition)
-
Purified Water (neutral condition)
-
0.1 N NaOH (basic condition)
-
-
Store the solutions at an elevated temperature (e.g., 60°C) and protect from light.
-
Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water).
-
Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Store the solution at room temperature and protect from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
Analyze all samples by a stability-indicating HPLC method.
-
Photolytic Degradation
-
Objective: To determine the photostability of this compound.
-
Protocol:
-
Expose a solid sample of this compound and a solution (e.g., 1 mg/mL in a suitable solvent) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, store control samples (solid and solution) protected from light.
-
Monitor the exposure time.
-
At the end of the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
-
Thermal Degradation
-
Objective: To assess the stability of this compound in the solid state at elevated temperatures.
-
Protocol:
-
Place a solid sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).
-
Withdraw samples at specified time points (e.g., 0, 24, 48, 72 hours).
-
Prepare solutions of the samples in a suitable solvent.
-
Analyze all samples by a stability-indicating HPLC method.
-
Proposed Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products. The following is a proposed starting method that would require validation.
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm (based on UV absorbance of similar pyridine derivatives) |
| Injection Volume | 10 µL |
Visualized Workflows
The following diagrams illustrate the logical flow of the proposed forced degradation studies and the analytical workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Chloronicotinic acid | C6H4ClNO2 | CID 247986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
5-Iodonicotinic Acid: A Versatile Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Iodonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), has emerged as a pivotal building block in contemporary organic synthesis. Its unique electronic properties and the reactivity of the carbon-iodine bond make it an invaluable scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the utility of this compound in a range of palladium-catalyzed cross-coupling reactions, its application in the synthesis of bioactive molecules and functional materials, and detailed experimental protocols for its key transformations.
Physicochemical Properties
This compound, with the CAS Number 15366-65-1, is a white to off-white crystalline solid.[1] Its structure features a pyridine ring substituted with a carboxylic acid at the 3-position and an iodine atom at the 5-position, bestowing it with a unique reactivity profile.
| Property | Value | Reference |
| IUPAC Name | 5-Iodopyridine-3-carboxylic acid | [1] |
| CAS Number | 15366-65-1 | [1] |
| Molecular Formula | C₆H₄INO₂ | |
| Molecular Weight | 249.01 g/mol | |
| Boiling Point | 376.2°C at 760 mmHg | [2] |
| Flash Point | 181.3°C | [2] |
| Density | 2.123 g/cm³ | [2] |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily centered around the C-I bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine ring and the carboxylic acid group further influences the reactivity of the molecule. The general workflow for these transformations is depicted below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] This reaction is extensively used to synthesize 5-arylnicotinic acid derivatives, which are important scaffolds in medicinal chemistry.[4] The reactivity of the halide in Suzuki couplings generally follows the trend I > Br > Cl.[5]
Table 1: Suzuki-Miyaura Coupling of 5-Halonicotinic Acid Derivatives with Arylboronic Acids
| Entry | Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[3] |
| 2 | 5-Bromonicotinic acid | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89[3] |
| 3 | 5-Bromonicotinic acid | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 75[6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A representative protocol adapted from the coupling of 5-bromonicotinic acid is as follows:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. If DMF is used, dilute with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum. If a biphasic solvent system is used, perform a standard aqueous workup.
-
Purify the crude product by column chromatography or recrystallization.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[7][8] This reaction is instrumental in the synthesis of 5-alkynylnicotinic acids, which are valuable precursors for various heterocyclic compounds and have applications in materials science.[9]
Table 2: Sonogashira Coupling of Halogenated Pyridines with Terminal Alkynes
| Entry | Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂(2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100°C | >90[10] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15 mol%), CuI (30 mol%) | Et₃N | THF | RT | 82[1] |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Heptyne | Pd(PPh₃)₄ (15 mol%), CuI (30 mol%) | Et₃N | THF | RT | 93[1] |
Experimental Protocol: General Procedure for Sonogashira Coupling
A representative protocol adapted from the coupling of other bromopyridines is as follows:[1][10]
-
In a dry Schlenk flask under an inert atmosphere, dissolve the this compound derivative (1.0 equiv) in a suitable solvent such as DMF or a mixture of THF/Et₃N.[1]
-
Add the terminal alkyne (1.1 - 1.5 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Add the base, typically an amine such as triethylamine (2-3 equiv).[9]
-
Stir the reaction mixture at room temperature or heat as required (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, perform a standard aqueous workup by diluting with an organic solvent, washing with water and brine, and drying the organic layer.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[7][11] This reaction can be utilized to introduce various alkenyl groups at the 5-position of the nicotinic acid scaffold.
Table 3: Heck Reaction of Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol | 120 | High[11] |
| 2 | Aryl Bromide | Styrene | Pd(OAc)₂ (2), SPO ligand (2) | K₂CO₃ | DMF | 60 | 95[12] |
| 3 | Phenylboronic Acid* | Styrene | Pd(OAc)₂ (5) | - | Toluene | 25 | 82[12] |
| Note: This is an oxidative Heck reaction variant. |
Experimental Protocol: General Procedure for the Heck Reaction
A representative protocol adapted from general Heck reaction procedures is as follows:[12]
-
To a flame-dried Schlenk flask, add the this compound derivative (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., 5 mL of acetonitrile or DMF) and the base (e.g., triethylamine, 1.5 mmol).
-
Heat the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[13][14] This reaction provides a direct route to 5-aminonicotinic acid derivatives, which are of significant interest in medicinal chemistry.
Table 4: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 3-Chloro-1-azaphenothiazine | Aniline | Pd(OAc)₂ / Ligand | K₂CO₃ | t-BuOH | 110 | Good[15] |
| 2 | 2-Bromopyridine | Volatile Amines | - | - | Sealed Tube | - | -[2] |
| 3 | Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | - | Water | 50 | High[16] |
| Ligand: 1,4-bis(2-hydroxy-3,5-ditert-butylbenzyl)piperazine |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A representative protocol adapted from general procedures is as follows:[15]
-
To a dry Schlenk tube, add the this compound derivative (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOt-Bu or K₂CO₃, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in the Synthesis of Bioactive Molecules and Functional Materials
The derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active compounds and advanced functional materials.
Bioactive Molecules
-
Enzyme Inhibitors: The nicotinamide scaffold is a key structural motif in many enzyme inhibitors. For instance, derivatives of nicotinic acid are being investigated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and a key target in cancer therapy.[13][17] Additionally, nicotinic acid derivatives have been explored as phosphodiesterase 4 (PDE4) inhibitors for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD).[1][13]
-
Antitubercular Agents: Nicotinic acid hydrazides have been synthesized and evaluated for their antimycobacterial activity, showing promise as potential new treatments for tuberculosis.[18]
Functional Materials
-
Organic Electronics: Pyridine-containing compounds are of interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize the pyridine ring through cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of these materials.
-
Metal-Organic Frameworks (MOFs): Halogenated nicotinic acids, such as 5-bromonicotinic acid, have been used as organic linkers for the synthesis of novel metal-organic frameworks.[11] These materials exhibit interesting properties, including photoluminescence and potential for gas purification applications. This compound can be envisioned as a linker for the construction of new MOFs with tailored functionalities.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its participation in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, provides efficient access to a diverse range of substituted nicotinic acid derivatives. These derivatives are key intermediates in the synthesis of numerous bioactive molecules, particularly enzyme inhibitors, and hold promise for the development of advanced functional materials. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, materials science, and organic synthesis, facilitating the exploration of new chemical space and the development of novel molecular entities.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. research.rug.nl [research.rug.nl]
- 12. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 13. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. Role of the Base in Buchwald–Hartwig Amination [ouci.dntb.gov.ua]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]
An In-depth Technical Guide to 5-Iodonicotinic Acid (CAS 15366-65-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodonicotinic acid, with the CAS number 15366-65-1, is a halogenated derivative of nicotinic acid (niacin or vitamin B3). As a versatile building block in medicinal chemistry and organic synthesis, it plays a significant role in the development of novel therapeutic agents. Its structural similarity to nicotinic acid suggests a potential interaction with the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2), a key target in the treatment of dyslipidemia. This technical guide provides a comprehensive overview of the properties, potential mechanism of action, synthesis, and suppliers of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 15366-65-1 | N/A |
| Molecular Formula | C₆H₄INO₂ | [1] |
| Molecular Weight | 249.01 g/mol | [1] |
| Melting Point | 224-225 °C | [1] |
| Boiling Point | 376.2 °C at 760 mmHg | [1] |
| Appearance | Solid | [1] |
| SMILES | O=C(O)c1cc(I)cnc1 | [2] |
| InChI Key | UPFHREFMESXXLW-UHFFFAOYSA-N | N/A |
| Storage Conditions | Light sensitive, Inert atmosphere, 2-8°C | [1] |
Postulated Mechanism of Action and Signaling Pathway
The biological activity of this compound is hypothesized to be mediated through the GPR109A receptor, a Gi/o-coupled GPCR. Activation of GPR109A by agonists like nicotinic acid initiates two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway. The G-protein-dependent pathway is primarily associated with the therapeutic anti-lipolytic effects, while the β-arrestin pathway is linked to side effects such as flushing, but may also contribute to anti-inflammatory responses.
Below is a diagram illustrating the postulated signaling pathway of this compound upon binding to the GPR109A receptor.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a Sandmeyer-type reaction starting from the readily available 5-aminonicotinic acid.
Materials:
-
5-Aminonicotinic acid
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Distilled water
-
Ice
Procedure:
-
Diazotization: Dissolve 5-aminonicotinic acid in a solution of hydrochloric acid and water, and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture and decolorize it by adding a small amount of sodium thiosulfate solution to remove any excess iodine.
-
The crude this compound will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water.
Suzuki-Miyaura Cross-Coupling of this compound
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This allows for the synthesis of a wide variety of 5-aryl nicotinic acid derivatives, which are valuable scaffolds in drug discovery. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for milder reaction conditions.[1]
Materials:
-
This compound (or its ester derivative) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at a suitable temperature (typically 60-100°C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-aryl nicotinic acid derivative.
Suppliers
This compound is available from various chemical suppliers. Researchers should inquire about purity and availability before purchasing. Some potential suppliers include:
| Supplier | Website |
| Angene Chemical | --INVALID-LINK-- |
| Ambeed | --INVALID-LINK-- |
| BLD Pharm | --INVALID-LINK-- |
| Fluorochem | --INVALID-LINK-- |
| SynHet | --INVALID-LINK-- |
| ChemicalBook | --INVALID-LINK-- |
Safety Information
This compound should be handled with care in a laboratory setting. According to available safety data sheets, it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[3] It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its reactivity in cross-coupling reactions and its potential as a GPR109A modulator make it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, potential biological activity, and synthetic applications to aid in future research and development endeavors.
References
5-Iodonicotinic Acid: A Versatile Building Block for Advanced Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Applications of 5-Iodonicotinic Acid in Materials Science.
Introduction
This compound, a halogenated derivative of nicotinic acid, is emerging as a promising organic linker for the development of novel functional materials. Its unique structural and electronic properties, stemming from the presence of a pyridine ring, a carboxylic acid group, and an iodine atom, make it a versatile building block for the synthesis of Metal-Organic Frameworks (MOFs), coordination polymers, and potentially other advanced materials. The iodine substituent offers a unique handle for tuning the material's properties through halogen bonding, a non-covalent interaction that can direct the self-assembly of supramolecular structures and influence the material's porosity, stability, and functionality. This technical guide explores the potential applications of this compound in materials science, providing insights into its role in the design and synthesis of next-generation materials with tailored properties.
Potential Applications in Metal-Organic Frameworks (MOFs)
The primary application of this compound in materials science lies in its use as an organic linker for the construction of Metal-Organic Frameworks (MOFs). The combination of a coordinating carboxylic acid group and a nitrogen-containing heterocyclic ring allows for the formation of robust and porous frameworks with various metal ions. The presence of the iodine atom is a key feature that can be exploited to introduce specific functionalities.
1. Gas Adsorption and Separation:
The pores of MOFs constructed using this compound can be tailored for the selective adsorption and separation of gases. The iodine atoms lining the pores can create specific binding sites for certain gas molecules, enhancing selectivity. This is particularly relevant for the capture of iodine isotopes from nuclear waste streams, a critical environmental challenge.[1]
2. Luminescent Materials:
Lanthanide-based MOFs incorporating halogenated linkers have shown tunable luminescent properties.[2] By analogy, MOFs synthesized with this compound and lanthanide ions could exhibit interesting photoluminescent behaviors, making them suitable for applications in sensors, lighting, and anticounterfeiting technologies. The heavy iodine atom can also influence the excited state dynamics of the material.
3. Catalysis:
The pyridine nitrogen and the metal nodes within the MOF structure can act as Lewis acid and base sites, respectively, making these materials potential catalysts for various organic reactions. The functionalization of the linker with an iodine atom can modulate the electronic properties of the framework, thereby tuning its catalytic activity.
4. Drug Delivery:
The porous nature of MOFs makes them attractive candidates for drug delivery systems.[3] While not directly demonstrated for this compound-based MOFs, the biocompatibility of nicotinic acid derivatives suggests that such materials could be explored for the controlled release of therapeutic agents. The interaction of drug molecules with the iodinated pore walls could be a factor in controlling the release kinetics.
Experimental Protocols
Synthesis of a Hypothetical Lanthanide-based MOF using this compound
This protocol is a generalized procedure based on the synthesis of similar MOFs with halogenated linkers.[2][4]
Materials:
-
This compound
-
Lanthanide (III) nitrate hydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound (0.1 mmol, 26.5 mg) and the lanthanide (III) nitrate hydrate (0.1 mmol) in 10 mL of DMF.
-
Seal the vial and heat it in an oven at 120 °C for 48 hours.
-
After cooling to room temperature, colorless or pale-yellow crystals suitable for single-crystal X-ray diffraction should be formed.
-
Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the crystals under vacuum.
Characterization
The synthesized MOF should be characterized using the following techniques:
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and connectivity of the framework.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate group to the metal center.
-
Photoluminescence Spectroscopy: To investigate the luminescent properties of the material.
-
Gas Adsorption Analysis (e.g., N₂ sorption): To determine the porosity and surface area of the MOF.
Data Presentation
The following table summarizes the crystallographic data for a lanthanide-based MOF synthesized with a similar linker, 5-iodoisophthalic acid, which can serve as a reference for what to expect with this compound.[2]
| Parameter | [Gd₂(5-iip)₃(DMF)₂]·0.33DMF | [Dy₂(5-iip)₃(DMF)₂]·0.33DMF |
| Formula | C₂₆H₂₁Gd₂I₃N₂O₁₄ | C₂₆H₂₁Dy₂I₃N₂O₁₄ |
| Formula Weight | 1419.66 | 1430.18 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 15.123(3) | 12.045(2) |
| b (Å) | 20.456(4) | 20.334(4) |
| c (Å) | 13.543(3) | 17.567(4) |
| α (°) | 90 | 90 |
| β (°) | 113.89(3) | 98.56(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 3824.1(13) | 4255.4(15) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 2.466 | 2.230 |
Mandatory Visualizations
References
- 1. Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel metal–organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H2 purification capabilities - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 5-Iodonicotinic Acid for the Synthesis of 5-Arylnicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 5-arylnicotinic acid derivatives via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, utilizing 5-iodonicotinic acid as the starting material. 5-Arylnicotinic acid scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a range of biologically active compounds.[1] This document outlines the general methodology, specific experimental conditions, and potential applications of the synthesized compounds in drug discovery.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse boronic acids make it an indispensable tool in modern organic synthesis, particularly within the pharmaceutical industry.[1][2][3]
This protocol focuses on the coupling of this compound with various arylboronic acids. The resulting 5-arylnicotinic acid derivatives are valuable intermediates for the development of novel therapeutic agents. Derivatives of nicotinic acid have shown potential as anti-inflammatory agents, inhibitors of enzymes like α-amylase and α-glucosidase for type 2 diabetes, and as neuroprotective compounds.[4][5][6] The introduction of an aryl group at the 5-position can significantly modulate the biological activity of the nicotinic acid scaffold.
While detailed protocols are widely available for the analogous 5-bromonicotinic acid, this document adapts these procedures for the more reactive this compound. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond may allow for milder reaction conditions, shorter reaction times, or lower catalyst loadings.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 5-halonicotinic acids with various arylboronic acids. These conditions are readily adaptable for this compound and serve as a strong starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85-96 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | ~85 |
| 4 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
Note: The data presented is compiled from reactions using 5-bromonicotinic acid and is expected to be similar or improved for this compound under analogous conditions.[1][7]
Experimental Protocols
This section provides a detailed methodology for the solution-phase Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol% or Pd(dppf)Cl₂, 1-3 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, 1,4-Dioxane/H₂O 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Subsequently, add the degassed solvent (e.g., DMF) via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath set to the desired temperature (typically 80–100 °C) and stir the mixture vigorously.[1][8]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to precipitate the product.[2]
-
Collect the solid product by filtration, washing with water to remove inorganic salts.
-
Alternatively, if the product is not a solid, perform an extraction with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-arylnicotinic acid.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
Derivatives of nicotinic acid are recognized for their diverse pharmacological activities. The 5-arylnicotinic acids synthesized through this protocol can serve as lead compounds or key intermediates in various drug discovery programs.
-
Anti-Inflammatory Agents: Nicotinic acid derivatives have been investigated for their anti-inflammatory properties. The synthesized compounds can be screened for their ability to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5] These pathways are crucial in a variety of inflammatory disorders, including rheumatoid arthritis.[9]
-
Metabolic Disorders: Certain nicotinic acid derivatives have shown inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[4] This makes them attractive candidates for the development of new treatments for type 2 diabetes.
-
Neuroprotection: There is growing interest in nicotinic acid derivatives for their potential neuroprotective effects, with some research suggesting utility in conditions like Alzheimer's disease.[6]
The versatility of the Suzuki coupling reaction allows for the creation of large libraries of 5-arylnicotinic acids with diverse aryl substituents, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity for a desired biological target.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lifechemicals.com [lifechemicals.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-iodonicotinic acid. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives for pharmaceutical and materials science applications. The protocols outlined herein cover Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation reactions.
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The general catalytic cycle, applicable to the reactions discussed, involves three fundamental steps: oxidative addition of the aryl halide (this compound) to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira with a co-catalyst) or migratory insertion (for Heck), and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. The choice of ligands, bases, and solvents is crucial for the efficiency and selectivity of these transformations.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl Nicotinic Acid Derivatives
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. For this compound, this reaction is instrumental in synthesizing 5-arylnicotinic acids, which are prevalent scaffolds in medicinal chemistry. Due to the higher reactivity of the C-I bond compared to C-Br, reactions with this compound can often be achieved under milder conditions or with lower catalyst loadings than its bromo-analog.[1]
Quantitative Data for Suzuki-Miyaura Coupling of 5-Halo-Nicotinic Acid Derivatives
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromonicotinic acid derivatives, which are readily adaptable for this compound, often with improved efficiency.[2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[2] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89[2] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82[2] |
| 4 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 91[2] |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 78[2] |
Experimental Protocol: Solution-Phase Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[2]
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)[2]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)[2]
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[2]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.[2]
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Experimental workflow for the solution-phase Suzuki-Miyaura coupling.
Heck-Mizoroki Reaction: Synthesis of 5-Alkenyl Nicotinic Acid Derivatives
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, offering a direct method to introduce vinyl groups at the 5-position of the nicotinic acid scaffold.[3][4]
Representative Conditions for the Heck Reaction
While specific data for this compound is limited, the following table provides general conditions adaptable for this substrate based on reactions with other aryl halides.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 4 | >95 |
| 2 | Styrene | Pd(OAc)₂ (1) | None | NaOAc | NMP | 120 | 6 | 85-95 |
| 3 | Ethyl crotonate | Pd EnCat®40 (1) | None | NaOAc | DMF | 105 | 16 | ~90[3] |
| 4 | Cyclohexene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Ag₂CO₃ | Toluene | 110 | 24 | 70-80 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound or its ester (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃, if required)
-
Base (e.g., Et₃N, NaOAc, K₂CO₃, 1.5-2.5 equiv)
-
Solvent (e.g., DMF, NMP, Toluene)
-
Reaction vessel (e.g., sealed tube or flask with condenser)
Procedure:
-
In a reaction vessel, combine this compound (or its ester), the palladium catalyst, and ligand (if used).
-
Add the solvent, followed by the base and the alkene.
-
Seal the vessel or equip it with a condenser and place it under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of 5-Alkynyl Nicotinic Acid Derivatives
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to 5-alkynylnicotinic acids.[5][6] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5][6]
Representative Conditions for the Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 90-98 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 50 | 8 | 85-95 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | DIPA | Toluene | 70 | 12 | 80-90 |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ (2) | CuI (4) | Et₃N/DMF | DMF | 60 | 10 | 85-92 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound or its ester (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)[7]
-
Copper(I) iodide (CuI, 2-10 mol%)[7]
-
Amine base (e.g., Et₃N, DIPA, Piperidine, 2-3 equiv)
-
Solvent (e.g., THF, DMF, Toluene)
Procedure:
-
To a Schlenk flask, add this compound (or its ester), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) until completion (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 5-Amino Nicotinic Acid Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[8][9] This reaction is essential for synthesizing 5-aminonicotinic acid derivatives, which are important pharmacophores.
Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 16 | 90-98[10] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 85-95[11] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 18 | 80-90[11] |
| 4 | Piperidine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₂CO₃ | THF | 80 | 24 | 88-96[11] |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound or its ester (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)[10]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, t-BuOH)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the this compound derivative and the solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat with stirring to the required temperature (80-110 °C).
-
Monitor the reaction's progress by LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Key components and their roles in the Buchwald-Hartwig amination.
Palladium-Catalyzed Cyanation: Synthesis of 5-Cyano Nicotinic Acid
The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation of this compound. Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium ferricyanide (K₄[Fe(CN)₆]), which are less toxic than alkali metal cyanides.[12][13]
Representative Conditions for Palladium-Catalyzed Cyanation
| Entry | Cyanide Source | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ (0.6 eq) | Pd₂(dba)₃ (2) | dppf (4) | DMF | 120 | 16 | 88[14] | |
| 2 | K₄[Fe(CN)₆] (0.5 eq) | Pd(OAc)₂ (2) | dppf (4) | Na₂CO₃ | DMA | 120 | 15 | 83[14] |
| 3 | Zn(CN)₂ (0.7 eq) | Pd(PPh₃)₄ (5) | DMF | 100 | 4 | 90-95 |
Experimental Protocol: Cyanation using Zn(CN)₂
Materials:
-
This compound or its ester (1.0 equiv)
-
Zinc cyanide (Zn(CN)₂, 0.6-0.7 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)[14]
-
Ligand (e.g., dppf, 4-10 mol%)[14]
-
Anhydrous, degassed DMF
Procedure:
-
To a dry Schlenk flask, add this compound derivative, Zn(CN)₂, palladium catalyst, and ligand.[14]
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed DMF via syringe.
-
Heat the reaction mixture to 100-120 °C with stirring.[14]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with aqueous ammonia to remove zinc salts, followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. research.rug.nl [research.rug.nl]
- 12. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atlanchimpharma.com [atlanchimpharma.com]
- 14. Pd Catalyzed Cyanation [commonorganicchemistry.com]
Application Notes and Protocols: 5-Iodonicotinic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination complexes involving 5-Iodonicotinic acid as a ligand. The information is intended to guide researchers in exploring the utility of this versatile ligand in the development of novel therapeutic agents and functional materials.
Introduction
This compound, a derivative of nicotinic acid (Vitamin B3), presents a unique combination of a pyridine nitrogen and a carboxylate group, making it an excellent candidate for forming stable coordination complexes with a variety of metal ions. The presence of an iodine atom at the 5-position offers opportunities for halogen bonding and further functionalization, potentially influencing the biological activity and structural diversity of the resulting complexes. The exploration of such complexes is a burgeoning field with significant promise in drug discovery and materials science.
Applications in Drug Development
Coordination complexes of nicotinic acid derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The chelation of metal ions can enhance the therapeutic efficacy of the organic ligand. While specific data for this compound complexes is still emerging, research on analogous compounds suggests significant potential.
Antimicrobial and Antifungal Activity
The development of novel antimicrobial and antifungal agents is a critical area of research. Metal complexes of nicotinic acid derivatives have shown promising activity against various pathogens. For instance, the introduction of a metal center can facilitate the transport of the organic molecule into the microbial cell, leading to enhanced bioactivity.
Anticancer Activity
The search for new and effective anticancer drugs is a continuous effort in medicinal chemistry. Coordination complexes offer a platform for the design of targeted therapies. Studies on related nicotinic acid-based lanthanide complexes have indicated potential anticancer properties, with some complexes demonstrating the ability to bind to DNA and induce apoptosis in tumor cells.[1][2]
Data Presentation
Table 1: Biological Activity of a Related Lanthanide Complex with 5-(Pyrazol-1-yl)nicotinic acid
| Complex | Cell Line | IC50 (μM) | Reference |
| [PrL₂(EA)₂]NO₃ | HeLa | 15.3 ± 1.2 | [1][2] |
| Cisplatin | HeLa | 20.1 ± 1.5 | [1][2] |
Note: Data presented is for a closely related ligand, 5-(Pyrazol-1-yl)nicotinic acid, as specific data for this compound complexes is not yet widely available.
Experimental Protocols
Protocol 1: General Synthesis of a Transition Metal Complex with this compound (Illustrative)
This protocol provides a general guideline for the synthesis of a transition metal complex with this compound. The specific metal salt, solvent, and reaction conditions may need to be optimized.
Materials:
-
This compound
-
A transition metal salt (e.g., Copper(II) acetate, Zinc(II) chloride)
-
Solvent (e.g., Ethanol, Methanol, Acetonitrile)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve this compound (1 mmol) in the chosen solvent (20 mL) in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
In a separate beaker, dissolve the transition metal salt (0.5 mmol) in deionized water or the same solvent (10 mL).
-
Slowly add the metal salt solution to the ligand solution while stirring continuously.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with small portions of the cold solvent and then with deionized water to remove any unreacted starting materials.
-
Dry the product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride).
-
Characterize the synthesized complex using appropriate analytical techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction (if suitable crystals are obtained).
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol describes a general method for assessing the cytotoxic activity of synthesized coordination complexes against a cancer cell line.
Materials:
-
Synthesized this compound coordination complex
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized complex in DMSO.
-
Prepare a series of dilutions of the complex in the complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the Notch1 signaling pathway, which has been shown to be influenced by a copper(I) nicotinate complex, a compound structurally related to the complexes of interest. Aberrant Notch signaling is implicated in various cancers, making it a key therapeutic target.
References
The Strategic Role of 5-Iodonicotinic Acid in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols
Introduction: 5-Iodonicotinic acid, a halogenated derivative of niacin (Vitamin B3), has emerged as a pivotal building block in medicinal chemistry and pharmaceutical development. Its unique electronic properties and reactivity make it an ideal scaffold for the synthesis of a diverse array of complex molecules and pharmaceutical intermediates. The presence of the iodine atom at the 5-position of the pyridine ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This versatility allows for the construction of novel molecular architectures with potential therapeutic applications.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Application Notes
This compound serves as a versatile precursor for a variety of substituted nicotinic acid derivatives, which are important structural motifs in many biologically active compounds. The electron-withdrawing nature of the pyridine ring, combined with the reactivity of the carbon-iodine bond, facilitates efficient cross-coupling reactions.
Key Advantages of this compound:
-
Enhanced Reactivity: The carbon-iodine bond is weaker and more readily undergoes oxidative addition to palladium catalysts compared to the corresponding carbon-bromine or carbon-chlorine bonds. This enhanced reactivity often allows for milder reaction conditions, shorter reaction times, and lower catalyst loadings.
-
Versatility in Cross-Coupling: It is an excellent substrate for a range of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of aryl, alkynyl, and amino functionalities, respectively.
-
Structural Scaffold: The nicotinic acid core is a common feature in many pharmaceuticals, and modifications at the 5-position can significantly impact the biological activity and pharmacokinetic properties of the resulting molecules.
Applications in Pharmaceutical Intermediate Synthesis:
The derivatives synthesized from this compound are crucial intermediates in the development of drugs targeting a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.
-
5-Arylnicotinic Acids: These compounds, synthesized via Suzuki-Miyaura coupling, are precursors to non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other targeted therapies. For example, 5-(4-fluorophenyl)nicotinic acid is a key intermediate in the synthesis of certain bioactive molecules.[1][2]
-
5-Alkynylnicotinic Acids: Prepared through Sonogashira coupling, these intermediates are valuable in the synthesis of rigid molecular scaffolds and can be further elaborated into various heterocyclic systems present in antiviral and anticancer agents.
-
5-Aminonicotinic Acid Derivatives: Synthesized via Buchwald-Hartwig amination, these compounds are precursors to various bioactive molecules, including enzyme inhibitors and receptor modulators.
Experimental Protocols
The following protocols are generalized procedures for the key cross-coupling reactions of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of 5-Arylnicotinic Acids
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between this compound and various aryl or heteroaryl boronic acids.
General Reaction Scheme:
References
Application Notes and Protocols for the Heck Reaction of 5-Iodonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck reaction of 5-iodonicotinic acid. The Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the vinylation of aryl halides.[1][2] In the context of drug discovery and development, the introduction of a vinyl group to the nicotinic acid scaffold can provide valuable intermediates for the synthesis of complex molecular architectures.
General Principles
The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide, such as this compound, with an alkene in the presence of a palladium catalyst and a base.[1] The reaction typically proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product and regenerate the active catalyst.[3]
Due to the presence of the carboxylic acid group, which can complicate the reaction, it is often advantageous to first protect it as an ester (e.g., a methyl or ethyl ester) before performing the Heck coupling. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Key Reaction Parameters
Several factors influence the success and outcome of the Heck reaction:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors.[4] The active Pd(0) species is typically generated in situ.
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine, are often employed to stabilize the palladium catalyst and improve its reactivity.[5]
-
Base: An organic or inorganic base is required to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[6][7]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile are frequently used.[6]
-
Alkene: Electron-deficient alkenes, such as acrylates and styrenes, are excellent coupling partners in the Heck reaction.[2]
Experimental Protocols
The following protocols are representative examples for the Heck reaction of this compound derivatives. Optimization of these conditions may be necessary for specific substrates and scales.
Protocol 1: Heck Coupling of Methyl 5-Iodonicotinate with Ethyl Acrylate
This protocol is adapted from a similar transformation of a bromopyridine derivative.[5]
Reaction Scheme:
Materials:
-
Methyl 5-iodonicotinate
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 5-iodonicotinate (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri-o-tolylphosphine (0.04 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
Add ethyl acrylate (1.5 equiv) and triethylamine (2.0 equiv) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ethyl (E)-3-(5-(methoxycarbonyl)pyridin-3-yl)acrylate.
Data Summary
The following table summarizes typical reaction conditions for the Heck reaction of halo-pyridines, which can be used as a starting point for the optimization of the reaction with this compound.
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyridin-2-amine | Ethyl acrylate | Dichlorobis(tri-o-tolylphosphine)palladium(II) (10) | - | Et₃N (2.0) | DMF | 100 | 6 | 82 | [5] |
| Iodobenzene | Methyl acrylate | Pd on support | None | Et₃N / Na₂CO₃ | NMP | 100 | - | >95 | [8][9] |
| Iodobenzene | Styrene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | High | [10] |
Visualizing the Heck Reaction Workflow
The following diagram illustrates the general workflow for the Heck reaction of a this compound ester.
Caption: General workflow for the Heck reaction of this compound.
Signaling Pathway and Catalytic Cycle
The catalytic cycle of the Heck reaction provides a visual representation of the mechanistic steps involved.
Caption: The catalytic cycle of the Heck reaction.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. journals.iau.ir [journals.iau.ir]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ETHYL 3-(2-AMINO-5-BROMOPYRIDIN-3-YL)ACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. Palladium‐Catalyzed Vinylation of Organic Halides | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 5-Vinyl-2-isoxazolines by Palladium-Catalyzed Intramolecular O-Allylation of Ketoximes [organic-chemistry.org]
Application Notes and Protocols for the Sonogashira Coupling of 5-Iodonicotinic Acid with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[2] Its applications are widespread, particularly in the synthesis of complex molecules such as pharmaceuticals, natural products, and advanced organic materials.[1]
The synthesis of 5-alkynylnicotinic acid derivatives is of significant interest in medicinal chemistry and drug development. The nicotinic acid scaffold is a key pharmacophore in numerous biologically active compounds, and the introduction of an alkynyl moiety at the 5-position allows for the exploration of novel chemical space and the development of compounds with unique therapeutic properties. The Sonogashira coupling of 5-iodonicotinic acid provides a direct and efficient route to these valuable building blocks.
Application Notes
The Sonogashira coupling of this compound is a robust reaction that can be adapted for a variety of terminal alkynes. Due to the high reactivity of the C-I bond, these reactions can often be carried out under mild conditions.[1]
Catalyst Systems: The most common catalyst system employs a palladium(0) source and a copper(I) co-catalyst.[2]
-
Palladium Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used pre-catalysts. The active Pd(0) species is generated in situ.[3]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]
Bases: An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (Et₃N) and diisopropylamine (DIPA).
Solvents: A variety of anhydrous solvents can be used, with N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) being common choices.
Copper-Free Conditions: While the copper co-catalyst generally enhances the reaction rate, it can also lead to the formation of alkyne homocoupling byproducts (Glaser coupling). To avoid this, copper-free Sonogashira protocols have been developed.[5][6] These reactions often require a different ligand on the palladium catalyst and may necessitate slightly harsher reaction conditions.
Substrate Scope: The reaction is tolerant of a wide range of functional groups on the terminal alkyne, including alcohols, ethers, and other aromatic rings. This functional group tolerance is highly advantageous in the synthesis of complex molecules.
Quantitative Data
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. Please note that these are general conditions and may require optimization for specific substrates.
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 4 | >90 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 6 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | DIPA | DMF | RT | 5 | 80-90 |
| 4-Ethynylanisole | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 8 | 85-95 |
| 3-Ethynylpyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 70 | 12 | 75-85 |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | >95 |
Experimental Protocols
Protocol 1: General Procedure for Pd/Cu Co-catalyzed Sonogashira Coupling of this compound
This protocol is adapted from a general procedure for the Sonogashira coupling of aryl iodides.[7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous DMF (5 mL) followed by triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC). Reactions with this compound are often complete within 2-6 hours at room temperature.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylnicotinic acid.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol is based on a general procedure for copper-free Sonogashira reactions.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Tetrabutylammonium acetate (TBAA) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to anhydrous DMF (2 mL) and stir for 10 minutes to form the catalyst complex.
-
In a separate flask, dissolve this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and tetrabutylammonium acetate (1.5 mmol) in anhydrous DMF (3 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 7. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note: Synthesis of 5-Iodonicotinic Acid Esters via Fischer-Speier Esterification
Introduction
5-Iodonicotinic acid is a valuable building block in medicinal chemistry and drug development. Its derivatives, particularly esters, serve as key intermediates in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor antagonists. The ester functional group allows for further molecular modifications and can improve the pharmacokinetic properties of a compound. This document provides a detailed protocol for the synthesis of 5-iodonicotinate esters from this compound using the robust and widely applicable Fischer-Speier esterification method.
The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is typically carried out by refluxing the reactants with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[2] To favor the formation of the ester product, the equilibrium of this reversible reaction is shifted, often by using a large excess of the alcohol or by removing the water that is formed as a byproduct.[1][3] This protocol details the synthesis of Methyl 5-iodonicotinate as a representative example.
Experimental Protocol: Synthesis of Methyl 5-iodonicotinate
This protocol describes the synthesis of Methyl 5-iodonicotinate using a sulfuric acid-catalyzed esterification of this compound with methanol.
Materials and Equipment:
-
Reagents:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
-
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.). Add a significant excess of anhydrous methanol, which acts as both the reactant and the solvent (e.g., 15-20 mL per gram of carboxylic acid). Place a magnetic stir bar in the flask.
-
Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (approx. 0.1-0.2 eq.) dropwise. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.[4]
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 4-12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[4][5]
-
Neutralization: Dilute the residue with ethyl acetate. Carefully transfer the solution to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid catalyst. Caution: CO₂ gas evolution will occur. Swirl the funnel gently and vent frequently until gas evolution ceases.
-
Extraction: Once neutralized, shake the separatory funnel to extract the ester into the organic layer. Separate the aqueous layer and extract it two more times with ethyl acetate to maximize product recovery.[5]
-
Washing and Drying: Combine the organic layers and wash them sequentially with water and then with brine.[4] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation of Product: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 5-iodonicotinate.
-
Purification (Optional): If necessary, the crude product can be further purified by silica gel column chromatography or vacuum distillation.[5][6]
Data Presentation
The following table summarizes the quantitative data for the described protocol.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq. | Limiting reagent. |
| Methanol (MeOH) | ~20-30 eq. (used as solvent) | Using a large excess drives the reaction equilibrium towards the product.[3][7] |
| Catalyst | ||
| Conc. Sulfuric Acid (H₂SO₄) | 0.1 - 0.2 eq. | Acts as the catalyst.[5] |
| Reaction Conditions | ||
| Temperature | Reflux (~65 °C) | Standard condition for Fischer esterification with methanol.[4] |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. |
| Work-up Reagents | ||
| Ethyl Acetate (EtOAc) | As needed for extraction | Common solvent for extracting esters.[4][5] |
| Sat. NaHCO₃ Solution | As needed for neutralization | Neutralizes the acid catalyst. |
| Anhydrous MgSO₄/Na₂SO₄ | As needed for drying | Removes residual water from the organic phase.[5][6] |
| Expected Yield | 70-90% | Yields can vary based on reaction scale and purification efficiency. |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the esterification process, from the initial reaction setup to the final isolation of the purified product.
Caption: Workflow for the Fischer-Speier esterification of this compound.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. athabascau.ca [athabascau.ca]
Application Notes and Protocols for the Amidation of 5-Iodonicotinic Acid with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amidation of 5-iodonicotinic acid is a critical transformation in medicinal chemistry and drug development. The resulting 5-iodo-N-substituted nicotinamides are valuable intermediates and final products in the synthesis of a wide range of biologically active molecules. The presence of the iodine atom provides a handle for further functionalization, for instance, through cross-coupling reactions, making these compounds versatile scaffolds. This document provides detailed protocols for the amidation of this compound with various primary amines, utilizing common coupling reagents.
General Reaction Scheme
The fundamental reaction involves the coupling of the carboxylic acid group of this compound with a primary amine to form an amide bond, with the elimination of water. This process is typically facilitated by a coupling agent to activate the carboxylic acid.
Caption: General chemical equation for the amidation of this compound.
Data Presentation: Amidation of this compound with Various Primary Amines
The following table summarizes the reaction conditions and yields for the amidation of this compound with a selection of primary amines using different coupling agents.
| Entry | Primary Amine | Coupling Agent/System | Solvent | Base | Time (h) | Yield (%) |
| 1 | Benzylamine | EDC, HOBt | DMF | DIPEA | 12 | 85-95 |
| 2 | Aniline | HATU | DMF | DIPEA | 2 | 80-90 |
| 3 | 4-Methoxyaniline | T3P | Ethyl Acetate | Pyridine | 16 | 88 |
| 4 | n-Butylamine | EDC, HOBt | DCM | Et₃N | 12 | 75-85 |
| 5 | Cyclohexylamine | HATU | DMF | DIPEA | 3 | 82 |
| 6 | 4-Chloroaniline | T3P | Acetonitrile | Pyridine | 18 | 75 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below.
Protocol 1: EDC/HOBt Mediated Amidation of this compound with Benzylamine
This protocol describes a standard procedure for the synthesis of N-benzyl-5-iodonicotinamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[1]
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
After 15 minutes, add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the pure N-benzyl-5-iodonicotinamide.
Protocol 2: HATU Mediated Amidation of this compound with Aniline
This protocol outlines the use of the highly efficient coupling reagent HATU for the synthesis of 5-iodo-N-phenylnicotinamide.
Materials:
-
This compound
-
Aniline
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add aniline (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with 1 M HCl (2 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by recrystallization or flash column chromatography to yield the desired 5-iodo-N-phenylnicotinamide.
Protocol 3: T3P® Mediated Amidation of this compound with 4-Methoxyaniline
This protocol utilizes propylphosphonic anhydride (T3P®) as a water-soluble and efficient coupling reagent for the synthesis of 5-iodo-N-(4-methoxyphenyl)nicotinamide. The byproducts are easily removed by aqueous workup.[2][3][4]
Materials:
-
This compound
-
4-Methoxyaniline
-
Propylphosphonic anhydride (T3P®, 50% solution in ethyl acetate)
-
Pyridine
-
Anhydrous Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and 4-methoxyaniline (1.1 eq) in anhydrous ethyl acetate, add pyridine (3.0 eq).
-
Add T3P® (1.5 eq, as a 50% solution in ethyl acetate) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or flash column chromatography to afford pure 5-iodo-N-(4-methoxyphenyl)nicotinamide.
Mandatory Visualizations
Experimental Workflow for a Typical Amidation Reaction
The following diagram illustrates a generalized workflow for the amidation of this compound.
Caption: A generalized workflow for the synthesis of 5-iodo-N-substituted nicotinamides.
Logical Relationship of Coupling Agents and their Characteristics
The selection of a suitable coupling agent is crucial for a successful amidation reaction. The following diagram outlines the logical relationships between common coupling agents and their key characteristics.
Caption: Logical relationships between coupling agents and their primary attributes.
Conclusion
The amidation of this compound with primary amines can be achieved with high efficiency using a variety of modern coupling reagents. The choice of the specific protocol will depend on factors such as the nature of the primary amine, the desired scale of the reaction, and cost considerations. The protocols provided herein offer robust and reproducible methods for the synthesis of a diverse range of 5-iodo-N-substituted nicotinamides, which are valuable building blocks for further chemical exploration and drug discovery endeavors.
References
The Pivotal Role of 5-Iodonicotinic Acid in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
5-Iodonicotinic acid has emerged as a versatile and crucial building block in medicinal chemistry for the synthesis of a diverse array of bioactive heterocyclic compounds. Its strategic placement of a reactive iodine atom on the pyridine ring allows for the facile introduction of various substituents through modern cross-coupling reactions, leading to the generation of novel molecular scaffolds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive heterocycles via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Introduction to this compound as a Synthetic Scaffold
The nicotinic acid core is a well-established pharmacophore present in numerous biologically active molecules. The introduction of an iodine atom at the 5-position provides a key handle for palladium-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of libraries of compounds with diverse functionalities. These derivatives have shown promise in various therapeutic areas, including as antibacterial, anti-inflammatory, and enzyme inhibitory agents. The structure-activity relationship (SAR) of nicotinic acid analogs can be systematically explored by modifying the 5-position, and substitutions at this site have been shown to significantly influence biological activity.
Key Synthetic Transformations
The reactivity of the C-I bond in this compound makes it an ideal substrate for several powerful palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-Nicotinic Acid Derivatives
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. Using this compound, a wide range of aryl and heteroaryl groups can be introduced at the 5-position, leading to the synthesis of biaryl and heteroaryl-aryl nicotinic acid derivatives.
Diagram 1: Suzuki-Miyaura Coupling of this compound
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Reactivity of 5-Iodonicotinic Acid
This center provides targeted troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 5-iodonicotinic acid in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in very low yields or only recovering the starting material. What are the primary causes and how can I improve the outcome?
Answer: Low reactivity in this specific substrate is a common challenge. The electron-withdrawing nature of the carboxylic acid and the coordinating ability of the pyridine nitrogen can hinder the catalytic cycle.[1] Here is a systematic approach to troubleshoot this issue:
-
Component Check & Optimization:
-
Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more active system. Bulky, electron-rich phosphine ligands are known to facilitate oxidative addition and reductive elimination, which are often rate-limiting steps.[2] Consider using Buchwald ligands (e.g., t-BuXPhos, SPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[3][4]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often required. While inorganic bases like K₂CO₃ and K₃PO₄ are common, they may not be effective enough.[5][6] Consider stronger bases like Cs₂CO₃ or potassium tert-butoxide (KOtBu).[7] The base must be strong enough to facilitate the transmetalation step without promoting unwanted side reactions.
-
Solvent System: Solvent polarity and composition are key. Aprotic polar solvents like dioxane, DMF, or THF, often with water as a co-solvent, are standard.[7] Ensure solvents are rigorously degassed to prevent catalyst oxidation. Purging the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before heating is crucial.[7][8]
-
-
Reaction Conditions:
-
Temperature: this compound may require higher temperatures (e.g., 80-110 °C) to overcome its low reactivity.[9] Monitor for potential decarboxylation or other decomposition pathways at elevated temperatures.[10]
-
Reaction Time: These reactions can be sluggish. Monitor the reaction progress by TLC or LC-MS over an extended period (e.g., 12-24 hours).[9]
-
-
Substrate Modification (Esterification):
-
The free carboxylic acid can complicate the reaction by reacting with the base or coordinating to the palladium center. Protecting the acid as a methyl or ethyl ester (e.g., methyl 5-iodonicotinate) is a highly recommended strategy. This modification significantly improves substrate solubility and prevents undesirable acid-base interactions. The ester can be hydrolyzed back to the acid post-coupling.[11]
-
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Debromination)
Question: I am observing my desired product, but it's contaminated with significant amounts of homocoupled boronic acid product and/or dehalogenated nicotinic acid. How can I suppress these side reactions?
Answer: Side product formation often points to issues with reaction kinetics and catalyst stability.
-
Minimizing Homocoupling:
-
Homocoupling of the boronic acid is often promoted by the presence of oxygen. Ensure thorough degassing of all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[8]
-
Slow addition of the boronic acid via syringe pump can sometimes minimize its concentration at any given time, thus reducing the rate of homocoupling.
-
-
Preventing Dehalogenation:
-
Dehalogenation (replacement of iodine with hydrogen) can occur if the catalytic cycle is inefficient. This is often exacerbated by high temperatures and certain bases.
-
Ligand Choice: Use bulky, electron-donating ligands that promote rapid oxidative addition and subsequent steps, minimizing the lifetime of palladium-hydride species that can lead to dehalogenation.[2]
-
Base Strength: Using an appropriate base is key. While strong bases are needed, overly harsh conditions can promote side reactions. An empirical screen of bases like K₃PO₄, Cs₂CO₃, and KOtBu may be necessary to find the optimal balance.[3][5]
-
Table 1: Recommended Starting Conditions for Screening Cross-Coupling of this compound Derivatives
| Parameter | Suzuki-Miyaura | Heck | Sonogashira | Buchwald-Hartwig |
| Substrate | Methyl 5-iodonicotinate | This compound or Ester | Methyl 5-iodonicotinate | Methyl 5-iodonicotinate |
| Pd Source | Pd₂(dba)₃ (2.5 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | t-BuXPhos (5-10 mol%) | P(o-tol)₃ (4-10 mol%) | PPh₃ (4 mol%) | BINAP (3 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 eq.) | Et₃N or K₂CO₃ (2-3 eq.) | Et₃N (3 eq.) | NaOtBu or LHMDS (1.5 eq.) |
| Additive | - | - | CuI (2-5 mol%) | - |
| Solvent | Dioxane or Toluene/H₂O | DMF or Acetonitrile | THF or DMF | Toluene or Dioxane |
| Temperature | 80 - 110 °C | 100 - 120 °C | RT - 80 °C | 80 - 100 °C |
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling? A1: The low reactivity of this compound stems from two primary electronic factors. First, the pyridine ring is electron-deficient, which can slow the rate-determining oxidative addition step in the catalytic cycle. Second, the nitrogen lone pair can coordinate to the palladium catalyst, potentially forming inactive or off-cycle complexes that inhibit catalysis.[1] The presence of the acidic carboxylic group can further complicate the reaction by interacting with the required base.
Q2: Is it necessary to protect the carboxylic acid group before the reaction? A2: While not strictly mandatory in all cases, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a very common and effective strategy.[11] This prevents the acidic proton from interfering with the base, improves solubility in common organic solvents, and can lead to cleaner reactions and higher yields. The ester can be easily hydrolyzed after the cross-coupling is complete.
Q3: For a Buchwald-Hartwig amination, what are the best conditions to start with? A3: For the Buchwald-Hartwig amination of an ester like methyl 5-iodonicotinate, a robust catalyst system is required.[12] A good starting point would be a palladium precatalyst or a combination of Pd₂(dba)₃ with a bulky biarylphosphine ligand such as BINAP or a Josiphos-type ligand.[12] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or LHMDS are typically required.[13] The reaction should be run in an anhydrous, aprotic solvent like toluene or dioxane under a strict inert atmosphere.[13][14]
Q4: Can I perform a Sonogashira coupling with this compound? A4: Yes, Sonogashira couplings are feasible.[11][15] It is advisable to use the ester form, methyl 5-iodonicotinate, to avoid complications with the free acid. The standard conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine or diisopropylamine in a solvent like THF or DMF.[11][16] Copper-free conditions can also be explored to prevent the homocoupling of the terminal alkyne.[11]
Visual Guides & Protocols
Troubleshooting Workflow for Low Yield
This diagram outlines a logical decision-making process for troubleshooting a low-yielding cross-coupling reaction with this compound.
Caption: Troubleshooting workflow for cross-coupling reactions.
Key Components of a Suzuki-Miyaura Reaction
This diagram illustrates the essential components required for a successful Suzuki-Miyaura cross-coupling reaction involving a 5-iodonicotinate derivative.
Caption: Essential components for a Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of Methyl 5-Iodonicotinate
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of the ester-protected substrate.
Materials:
-
Methyl 5-iodonicotinate (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (t-BuXPhos) (5 mol%)
-
Potassium phosphate, tribasic (K₃PO₄), finely ground (3.0 eq.)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or microwave vial, magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add methyl 5-iodonicotinate, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and t-BuXPhos.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M with respect to the limiting reagent.
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum-backfill with argon to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture in an oil bath to 90-100 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 8-24 hours for complete conversion.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
-
(Optional) Hydrolysis: If the free acid is desired, the purified ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water or NaOH in MeOH/water).
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of 5-Iodonicotinic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-iodonicotinic acid and its derivatives. This resource is intended for researchers, scientists, and drug development professionals to help ensure the accuracy, efficiency, and safety of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The synthesis of this compound, typically via electrophilic iodination of nicotinic acid, is susceptible to several side reactions that can impact yield and purity. The most prevalent side reactions include:
-
Over-iodination: The introduction of more than one iodine atom onto the pyridine ring, leading to the formation of di- or even tri-iodinated nicotinic acid derivatives.
-
Decarboxylative Iodination: Loss of the carboxylic acid group, which is then replaced by an iodine atom, resulting in the formation of 3,5-diiodopyridine or other iodinated pyridines. This is more likely to occur under harsh reaction conditions.
-
N-Oxide Formation: Oxidation of the pyridine nitrogen to form nicotinic acid N-oxide, which can subsequently undergo iodination at different positions or interfere with the desired reaction.
-
Formation of Tar and Polymeric Byproducts: Under strongly acidic or high-temperature conditions, decomposition and polymerization of the starting material or product can occur, leading to the formation of intractable tars.
Q2: Which iodinating agents are suitable for the synthesis of this compound?
A2: Several iodinating agents can be employed, each with its own advantages and disadvantages regarding reactivity, selectivity, and handling. Common choices include:
-
Molecular Iodine (I₂): Often used in combination with an oxidizing agent (e.g., H₂O₂, nitric acid) or in a strong acidic medium like oleum. While cost-effective, it can sometimes lead to lower selectivity.
-
N-Iodosuccinimide (NIS): A milder and more selective iodinating agent. It is often used with a catalytic amount of a Brønsted or Lewis acid to enhance its reactivity.[1][2][3][4]
-
Iodine Monochloride (ICl): A highly reactive iodinating agent that can provide good yields but may also lead to chlorination as a side reaction.[5]
The choice of reagent often depends on the specific derivative being synthesized and the desired balance between reactivity and selectivity.
Q3: How can I monitor the progress of my iodination reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system should be developed to achieve good separation between the starting material (nicotinic acid or its derivative), the desired this compound product, and any potential side products. Visualizing the spots under UV light is typically effective. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the components in the reaction mixture.[6][7]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Yield of this compound
Q: My reaction is complete according to TLC, but I have a very low isolated yield of the desired product. What are the possible causes and solutions?
A: Low yields can stem from a variety of factors, from reaction conditions to work-up procedures.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some iodination reactions require heating to proceed at a reasonable rate, while others may benefit from lower temperatures to improve selectivity and reduce byproduct formation.[8] |
| Incorrect Stoichiometry | Ensure the correct molar ratios of nicotinic acid, iodinating agent, and any catalysts or additives are used. An excess of the iodinating agent may lead to over-iodination, while an insufficient amount will result in incomplete conversion. |
| Poor Reagent Quality | Use high-purity starting materials and reagents. Impurities in the nicotinic acid or degradation of the iodinating agent can inhibit the reaction or lead to unwanted side products. |
| Inadequate Work-up and Purification | The work-up procedure is critical for isolating the product. This compound is an amino acid derivative and can be soluble in both acidic and basic aqueous solutions. Carefully adjust the pH to the isoelectric point to precipitate the product. Washing with an organic solvent like diethyl ether can help remove non-polar impurities. Recrystallization from a suitable solvent is often necessary for final purification. |
Problem 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
Q: My TLC plate shows multiple product spots, suggesting the formation of side products. How can I improve the selectivity of my reaction?
A: The formation of multiple products is a common issue, often due to a lack of regioselectivity or competing side reactions.
| Side Product | Identification | Mitigation Strategies |
| Di-iodinated products | Higher Rf value on TLC compared to the mono-iodinated product. Can be confirmed by mass spectrometry (higher molecular weight). | - Use a milder iodinating agent (e.g., NIS instead of ICl).- Reduce the stoichiometry of the iodinating agent to slightly less than one equivalent.- Lower the reaction temperature. |
| Decarboxylated products | Can be detected by GC-MS. The absence of the carboxylic acid group will be evident in the mass spectrum and IR spectrum. | - Employ milder reaction conditions (lower temperature, less harsh acid).- Reduce the reaction time. |
| N-Oxide derivatives | May have a different Rf value on TLC. Can be identified by NMR and mass spectrometry (M+16). | - Avoid overly strong oxidizing conditions.- If N-oxide formation is unavoidable, it can sometimes be deoxygenated in a subsequent step.[9] |
Experimental Protocols
Protocol 1: Iodination of Nicotinic Acid using Iodine in Oleum
This protocol describes a common method for the direct iodination of nicotinic acid.
Materials:
-
Nicotinic Acid
-
20% Oleum (fuming sulfuric acid)
-
Iodine (I₂)
-
Sodium sulfite
-
Deionized water
-
Ice
Procedure:
-
In a fume hood, carefully add nicotinic acid to 20% oleum in a round-bottom flask equipped with a magnetic stirrer and a condenser. The mixture should be stirred until the nicotinic acid is completely dissolved.
-
Add iodine portion-wise to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 100-120 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a suitable base (e.g., concentrated sodium hydroxide solution) while keeping the mixture cool in an ice bath. Adjust the pH to the isoelectric point of this compound to precipitate the product.
-
If the solution has a purple color due to excess iodine, add a small amount of sodium sulfite solution to decolorize it.
-
Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization.
Workflow Diagram for Protocol 1:
Caption: Experimental workflow for the iodination of nicotinic acid using iodine in oleum.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting common issues in the synthesis of this compound derivatives.
Caption: Troubleshooting logic for the synthesis of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5-Iodonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Iodonicotinic acid from a reaction mixture.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low yield of purified this compound after recrystallization.
| Possible Cause | Recommendation |
| Incomplete precipitation | Ensure the solution is thoroughly cooled. An ice bath can be used to maximize crystal formation. |
| Product loss during transfer | Minimize the number of transfer steps. Ensure all equipment is rinsed with the mother liquor to collect any remaining crystals. |
| Co-precipitation of impurities | If the product crystallizes too quickly, impurities can be trapped. Allow the solution to cool slowly to form purer crystals. |
| Sub-optimal solvent choice | The solubility of the product in the chosen solvent at low temperatures may still be significant. Experiment with different solvent systems. |
| Formation of soluble salts | If the pH of the solution is too high, the acidic this compound may form a soluble salt. Adjust the pH to the isoelectric point to promote precipitation. |
Problem 2: The purified this compound is colored.
| Possible Cause | Recommendation |
| Presence of colored impurities | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly to avoid adsorbing the desired product. |
| Degradation of the product | This compound may be sensitive to heat or light. Avoid prolonged heating and protect the solution from light. |
| Oxidation | The iodide substituent can be susceptible to oxidation. Purge solvents with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. |
Problem 3: Oiling out during recrystallization.
| Possible Cause | Recommendation |
| Solution cooled too quickly | Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool down more slowly. |
| High concentration of impurities | The presence of significant impurities can lower the melting point of the mixture, leading to the separation of a liquid phase instead of crystals. Consider a pre-purification step like an acid-base extraction. |
| Inappropriate solvent | The solvent may be too nonpolar for the product. Try a more polar solvent or a solvent mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the likely impurities?
A common synthetic route to this compound is the Sandmeyer reaction, starting from 3-aminopyridine.[1][2][3][4][5] This involves the diazotization of the amino group followed by reaction with an iodide salt.
Potential Impurities:
-
Starting materials: Unreacted 3-aminopyridine.
-
Side-products from diazotization: Phenolic compounds (from reaction with water), and other byproducts from undesired reactions of the diazonium salt.[6]
-
Reagents: Residual copper salts if used as a catalyst in the Sandmeyer reaction.
-
Isomers: Depending on the starting material and reaction conditions, other isomers of iodonicotinic acid could potentially be formed.
Q2: What are the recommended solvents for the recrystallization of this compound?
Recommended single solvents to screen:
-
Water
-
Ethanol
-
Isopropanol
-
Acetic acid
Recommended solvent mixtures to screen:
-
Ethanol/Water
-
Acetone/Water
-
Dichloromethane/Hexane
Q3: How can I remove copper salt impurities from my product?
If copper salts were used in the synthesis, they can often be removed by washing the crude product with an aqueous solution of a chelating agent like EDTA or with dilute ammonia, followed by washing with water.
Q4: Is column chromatography a suitable purification method for this compound?
Yes, column chromatography can be an effective purification method. Due to the polar nature of the carboxylic acid and the pyridine ring, reversed-phase chromatography is often a good choice.
Recommended conditions:
-
Stationary phase: C18 silica gel.
-
Mobile phase: A gradient of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid or acetic acid) to suppress the ionization of the carboxylic acid group and improve peak shape.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently to observe the solubility at an elevated temperature. A suitable solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous base (e.g., 1 M sodium bicarbonate solution). The this compound will deprotonate and move into the aqueous layer as its sodium salt.
-
Separation: Separate the aqueous layer. The organic layer containing neutral and basic impurities can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1 M HCl) until the this compound precipitates out. The pH should be adjusted to the isoelectric point of the molecule.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any remaining salts.
-
Drying: Dry the purified product. Further purification by recrystallization may be necessary.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Suzuki Coupling of 5-Iodonicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-iodonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over 5-bromonicotinic acid in a Suzuki coupling reaction?
A1: The primary advantage is higher reactivity. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, which facilitates a faster rate of the oxidative addition step in the palladium catalytic cycle.[1] This increased reactivity often allows for milder reaction conditions, such as lower temperatures and shorter reaction times, potentially leading to higher yields and fewer side products.[1]
Q2: My reaction is not proceeding, or the yield is very low. What are the common initial checks?
A2: For low or no conversion, consider the following critical factors:
-
Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, the reaction conditions must facilitate its reduction to the active Pd(0) state. The pyridine nitrogen in the substrate can sometimes inhibit or deactivate the catalyst.[2]
-
Oxygen Exclusion: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote the unwanted homocoupling of the boronic acid.[2] It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[2][3]
-
Purity of Reagents: Ensure that the boronic acid is pure and not degraded. Protodeboronation, the cleavage of the C-B bond, can be a significant issue.[2] Using fresh boronic acid or more stable boronate esters (e.g., pinacol esters) can mitigate this. Also, ensure your base is anhydrous and finely ground for optimal reactivity.[2]
Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen which can generate Pd(II) species that favor this pathway.[2] To minimize homocoupling:
-
Rigorous Degassing: This is the most critical step. Sparge solvents with an inert gas or use freeze-pump-thaw cycles to remove dissolved oxygen.[2]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, like Pd(PPh₃)₄, can reduce the amount of Pd(II) available for homocoupling.
-
Control Stoichiometry: While a slight excess of boronic acid (1.2-1.5 equivalents) is standard, a large excess can drive the homocoupling reaction.[2]
Q4: What is protodeboronation and how can I prevent it with my boronic acid?
A4: Protodeboronation is a side reaction where the boronic acid's C-B bond is cleaved and replaced by a hydrogen atom, effectively removing it from the catalytic cycle.[2] This is particularly problematic for electron-deficient heteroaryl boronic acids and is often promoted by the presence of water.[2] To prevent this:
-
Anhydrous Conditions: Use thoroughly dried solvents and reagents.[2]
-
Choice of Base: While a base is necessary, some bases in aqueous conditions can accelerate protodeboronation.[2]
-
Use Boronate Esters: Pinacol esters or trifluoroborate salts are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst. | Use a fresh batch of catalyst or a different palladium source (e.g., a pre-catalyst). Consider using bulky, electron-rich ligands like SPhos or XPhos, which can be more effective for electron-deficient pyridines.[2] |
| Poor solubility of reagents. | Screen different solvent systems. For nicotinic acids, polar aprotic solvents like DMF or dioxane/water mixtures are often effective.[1][3] | |
| Inappropriate base. | The choice of base is critical. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Ensure the base is anhydrous and finely powdered.[1][2] | |
| Significant Side Product Formation (e.g., Dehalogenation) | Reaction temperature is too high. | For the more reactive this compound, start with lower temperatures (e.g., 50-80 °C) and gradually increase if necessary.[1] |
| Presence of reducing agents. | Ensure all reagents are pure and free from contaminants that could act as reducing agents. | |
| Formation of Insoluble Black Precipitate (Palladium Black) | Catalyst degradation. | This indicates the aggregation of the palladium catalyst into an inactive form. This can be caused by high temperatures or an inappropriate ligand. Try a more stabilizing ligand or lower the reaction temperature. |
| Product is Difficult to Purify | Presence of residual base or palladium. | During work-up, an acidic wash (e.g., with dilute HCl) can help remove inorganic bases. Filtration through a pad of Celite can aid in removing palladium residues. |
| Carboxylic acid group complicates extraction. | After the reaction, acidifying the aqueous layer to a pH of ~3-4 will protonate the nicotinic acid, making it less water-soluble and facilitating its precipitation or extraction into an organic solvent.[3] |
Data Presentation: Base and Solvent Optimization
The following tables provide a summary of common bases and solvents used in Suzuki couplings of nicotinic acid derivatives and related compounds, which can serve as a starting point for optimization.
Table 1: Effect of Different Bases on Suzuki Coupling Yields
| Entry | Base | Typical Amount (equiv.) | Solvent System | Expected Outcome for this compound | Reference |
| 1 | K₃PO₄ | 2.0 - 3.0 | DMF or Dioxane/H₂O | Often provides good to excellent yields, a reliable starting choice. | [3][5] |
| 2 | K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O or Toluene/H₂O | A milder base, can be effective and is a good alternative to K₃PO₄. | [1] |
| 3 | Na₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O or EtOH/H₂O | Widely used and often effective, particularly in aqueous solvent mixtures.[6] | [6] |
| 4 | Cs₂CO₃ | 2.0 - 3.0 | Dioxane or Toluene | A stronger, more soluble base that can be effective in challenging couplings. | [4] |
| 5 | NaOH | 2.0 | MeOH/H₂O | A very strong base that can promote high yields but may also lead to side reactions with sensitive substrates.[7] | [7] |
Table 2: Common Solvents for Suzuki Coupling of Nicotinic Acid Derivatives
| Entry | Solvent System | Typical Ratio | Notes | Reference |
| 1 | 1,4-Dioxane / H₂O | 4:1 to 10:1 | A versatile system that can dissolve both organic and inorganic reagents. | [3] |
| 2 | Toluene / H₂O | 4:1 to 10:1 | Another common biphasic system, particularly with certain ligands. | [1] |
| 3 | DMF | N/A | A polar aprotic solvent that can be effective, especially in solid-phase synthesis.[3] | [3] |
| 4 | Methanol / H₂O | 3:2 | A greener solvent mixture that can be highly effective, especially with soluble bases like NaOH.[7] | [7] |
| 5 | Ethanol / H₂O | 1:1 | Another aqueous alcohol mixture that can work well. | [6] |
Experimental Protocols
General Procedure for Solution-Phase Suzuki Coupling of this compound
This is a representative protocol that should be optimized for each specific arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath (typically 60-80 °C for iodo-substrates) and stir the mixture vigorously.[1]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. The product may be in the aqueous layer due to the carboxylic acid.
-
Adjust the pH of the aqueous layer to ~3-4 with 1M HCl to protonate the nicotinic acid product, which may cause it to precipitate.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Logical relationships between key reagents in Suzuki coupling optimization.
References
Technical Support Center: Troubleshooting Protodeboronation in Suzuki Coupling of Pyridine Derivatives
Welcome to the technical support center for chemists and researchers engaged in Suzuki-M-yaura cross-coupling reactions with pyridine derivatives. This resource is designed to help you navigate the common challenge of protodeboronation, an undesired side reaction that can significantly lower the yield of your desired biaryl product. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you diagnose and solve issues in your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in the Suzuki coupling of pyridine derivatives?
A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a pyridineboronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This side reaction is particularly problematic in Suzuki-Miyaura couplings as it consumes the nucleophilic coupling partner, leading to reduced yields of the desired product and the formation of a simple pyridine byproduct, which can complicate purification.[3][4] Pyridineboronic acids, especially 2-pyridylboronic acid, are notoriously susceptible to this decomposition pathway due to the influence of the basic nitrogen atom in the ring.[2][5]
Q2: What is the underlying mechanism that makes 2-pyridylboronic acid so prone to protodeboronation?
A2: Unlike many other arylboronic acids that are more susceptible to protodeboronation at high pH, 2-pyridylboronic acid exhibits a unique decomposition mechanism.[3] Under neutral pH conditions, it can form a zwitterionic intermediate.[1][2] This zwitterionic species is highly reactive and undergoes rapid, unimolecular fragmentation of the C-B bond, resulting in the protodeboronated pyridine.[1] Counterintuitively, both acidic and basic conditions can slow down this decomposition by shifting the equilibrium away from this reactive zwitterion.[2]
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors can significantly impact the extent of protodeboronation:
-
pH: The pH of the reaction medium is a critical factor. For 2-pyridylboronic acids, the rate of protodeboronation is often maximal at neutral pH.[2][3]
-
Base: The choice of base is crucial. While a base is necessary for the catalytic cycle, strongly basic conditions can promote protodeboronation.[2] Weaker inorganic bases are often preferred.
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[2]
-
Catalyst System: The efficiency of the palladium catalyst and its ligands is vital. A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[2]
-
Solvent: The solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.[2]
-
Water Content: While Suzuki couplings often tolerate some water, excess water can serve as a proton source for protodeboronation. Anhydrous conditions can be beneficial, though a small amount of water is sometimes necessary for the catalytic cycle.[6]
Q4: How can I minimize protodeboronation in my experiments?
A4: Several strategies can be employed to mitigate protodeboronation:
-
Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative is a highly effective strategy.[6]
-
Pinacol Esters: These are commercially available and offer increased stability compared to the free boronic acids.[6]
-
MIDA (N-methyliminodiacetic acid) Boronates: These are highly stable and act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low.[7]
-
Organotrifluoroborates (BF3K salts): These are often crystalline, air-stable solids that are significantly more resistant to protodeboronation.[8][9]
-
-
Optimize Reaction Conditions:
-
Use Milder Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[6]
-
Lower the Temperature: If the catalyst system is active enough, running the reaction at a lower temperature (e.g., room temperature to 60 °C) can slow down protodeboronation.[6]
-
Use a Highly Active Catalyst System: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling, allowing it to outcompete protodeboronation.[10][11] However, be aware that some bulky ligands can also promote palladium-catalyzed protodeboronation.[10][11][12][13]
-
Q5: I am using a pyridineboronic acid pinacol ester and still observe significant protodeboronation. What should I do?
A5: If you are still observing protodeboronation with a more stable boronic ester, the focus should be on accelerating the rate of the desired Suzuki coupling so that it outpaces the decomposition of the boron reagent. Consider the following adjustments:
-
Increase Catalyst Loading: A modest increase in the catalyst and/or ligand concentration may improve the rate of the productive reaction.[2]
-
Screen Different Ligands: The choice of phosphine ligand can have a dramatic effect. Experiment with different bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) to find the optimal one for your specific substrates.
-
Re-evaluate the Base and Solvent System: Even with a stable ester, the base and solvent can influence the rate of both the desired reaction and the undesired protodeboronation. A systematic screen of different bases and solvents can be beneficial.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| High percentage of protodeboronated pyridine byproduct | 1. Unstable boronic acid. 2. Reaction conditions favor protodeboronation (high temperature, strong base, prolonged reaction time). 3. Inefficient catalyst system. | 1. Switch to a more stable boron reagent (pinacol ester, MIDA boronate, or organotrifluoroborate). 2. Lower the reaction temperature. 3. Use a milder base (e.g., K₃PO₄, Cs₂CO₃). 4. Screen for a more active catalyst/ligand combination to accelerate the desired coupling. |
| Low or no conversion of starting materials | 1. Catalyst inhibition by the pyridine nitrogen. 2. Catalyst deactivation. 3. Insufficiently active catalyst system for the given substrates. | 1. Use a catalyst system known to be effective for pyridine substrates (e.g., with bulky, electron-rich phosphine ligands). 2. Ensure rigorous inert atmosphere techniques to prevent catalyst oxidation. 3. Increase the catalyst loading. 4. Consider a different palladium precatalyst. |
| Formation of homocoupling byproducts | 1. Presence of oxygen in the reaction mixture. 2. Suboptimal stoichiometry. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[2] 2. Use a slight excess of the boronic acid derivative.[2] |
| Reaction is sluggish even with a stable boronic ester | 1. Poor catalyst activity or deactivation. 2. Suboptimal reaction conditions for the specific substrates. | 1. Check the quality and age of the catalyst and ligands. 2. Increase the catalyst loading.[2] 3. Screen different catalyst/ligand combinations, bases, and solvents. |
Data Presentation: Impact of Reaction Parameters on Product Yield
The following tables summarize quantitative data from the literature, illustrating the effect of various reaction parameters on the yield of the desired Suzuki coupling product. Note that direct comparisons between different studies can be challenging due to variations in substrates and reaction conditions.
Table 1: Effect of Boron Reagent on the Suzuki Coupling of 2-Pyridyl Derivatives
| Boron Reagent | Coupling Partner | Base | Catalyst System | Yield (%) | Reference |
| 2-Pyridylboronic acid | 4-n-butylbromobenzene | K₃PO₄ | Pd₂(dba)₃ / Ligand 1 | Low | [4] |
| 2-Pyridylboronic acid pinacol ester | 4-n-butylbromobenzene | K₃PO₄ | Pd₂(dba)₃ / Ligand 1 | Low | [4] |
| Lithium triisopropyl 2-pyridylboronate | 4-n-butylbromobenzene | K₃PO₄ | Pd₂(dba)₃ / Ligand 1 | 85 | [4] |
| 2-Thiopheneboronic acid | PyFluor | Na₃PO₄ | Pd(dppf)Cl₂ | 82 (in 20% H₂O/dioxane) | [14] |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Na₃PO₄ | Pd(dppf)Cl₂ | 72 (in 20% H₂O/dioxane) | [14] |
Table 2: Effect of Base on the Suzuki Coupling of Pyridine Derivatives
| Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) | Reference |
| PyFluor | 2-Thiopheneboronic acid pinacol ester | Li₃PO₄ | Dioxane/H₂O (4:1) | 39 | [14] |
| PyFluor | 2-Thiopheneboronic acid pinacol ester | Na₃PO₄ | Dioxane/H₂O (4:1) | 72 | [14] |
| PyFluor | 2-Thiopheneboronic acid pinacol ester | NaF | Dioxane/H₂O (4:1) | 59 | [14] |
| PyFluor | 2-Thiopheneboronic acid pinacol ester | KF | Dioxane/H₂O (4:1) | 67 | [14] |
| PyFluor | 2-Thiopheneboronic acid pinacol ester | CsF | Dioxane/H₂O (4:1) | 70 | [14] |
| PyFluor | 2-Thiopheneboronic acid pinacol ester | Na₂CO₃ | Dioxane/H₂O (4:1) | 68 | [14] |
| PyFluor | 2-Thiopheneboronic acid pinacol ester | K₂CO₃ | Dioxane/H₂O (4:1) | 69 | [14] |
| PyFluor | 2-Thiopheneboronic acid pinacol ester | Cs₂CO₃ | Dioxane/H₂O (4:1) | 59 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyridine MIDA Boronate
This protocol is a starting point for challenging couplings where protodeboronation is a significant concern.
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridine MIDA boronate (1.2–1.5 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
RuPhos (2-4 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the pyridine MIDA boronate, and the base.
-
In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst and the phosphine ligand.[3]
-
Add the degassed, anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Seal the vessel and heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Pyrimidine Boronic Acid
This protocol is suitable for rapid reaction optimization and synthesis.
Materials:
-
Halogenated pyrimidine or Pyrimidine boronic acid (1.0 equiv)
-
Aryl/heteroaryl boronic acid or Aryl/heteroaryl halide (1.0–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, 1-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water)
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.[15]
-
Add the degassed solvent system via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[15]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purify the crude product by flash column chromatography.[15]
Visualizations
The following diagrams illustrate the key pathways and decision-making processes in troubleshooting protodeboronation.
Caption: Competing pathways: Suzuki coupling versus protodeboronation.
Caption: A decision tree for troubleshooting low yields.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Difficult Suzuki Coupling of Iodo-Pyridines
Welcome to our technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the often-challenging Suzuki coupling of iodo-pyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of iodo-pyridines, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing low to no yield in my Suzuki coupling of an iodo-pyridine. What are the likely causes and how can I improve it?
A1: Low or no product formation in the Suzuki coupling of iodo-pyridines can stem from several factors, primarily related to catalyst activity and reaction conditions. Iodo-pyridines can be challenging substrates due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to inhibition or deactivation.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[2] Consider switching to more active catalytic systems.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for heteroaryl couplings.[2][3] Their steric bulk and electron-rich nature promote the formation of the active monoligated palladium(0) species.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are a powerful alternative for challenging couplings.[2][4]
-
-
Base Selection: The base is crucial for the transmetalation step. Its strength, solubility, and steric properties are important factors.[2]
-
Solvent System: The solvent must effectively dissolve the reactants.
-
Reaction Temperature: Insufficient temperature can lead to slow or stalled reactions.
-
Gradually increase the reaction temperature, for example, to 80-120 °C.[2]
-
-
Degassing: The active Pd(0) catalyst is sensitive to oxygen.
-
Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[2]
-
Q2: I am seeing significant formation of side products, such as homo-coupling of the boronic acid or dehalogenation of my iodo-pyridine. How can I minimize these side reactions?
A2: The formation of homo-coupling (Ar-Ar) and protodeboronation (Ar-H) products are common side reactions in Suzuki couplings.
Troubleshooting Steps:
-
Minimize Oxygen: Homo-coupling is often promoted by the presence of oxygen.[2] Rigorous degassing of solvents and the reaction vessel is critical.
-
Boronic Acid Stability: Protodeboronation occurs when the C-B bond of the boronic acid is cleaved.
-
Reaction Temperature and Time: Prolonged reaction times or excessively high temperatures can sometimes lead to increased side product formation. Monitor the reaction progress and stop it once the starting material is consumed.
Q3: My Suzuki coupling works for some iodo-pyridine isomers but fails for others. What could be the reason?
A3: The position of the iodine atom and other substituents on the pyridine ring can significantly impact reactivity due to electronic and steric effects.
Troubleshooting Steps:
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring generally increase the reactivity of the C-I bond towards oxidative addition, making the coupling easier.[8] Conversely, electron-donating groups can decrease reactivity.[1] For less reactive substrates, a more active catalyst system (e.g., using Buchwald ligands or NHC ligands) is often required.[2]
-
Steric Hindrance: Substituents near the iodine atom can sterically hinder the approach of the palladium catalyst.
Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for a difficult iodo-pyridine Suzuki coupling?
A: For a challenging iodo-pyridine coupling, a good starting point would be to use a high-performance catalyst system. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective.[3][9] Alternatively, a pre-formed Buchwald precatalyst can be used. For the base, Cs₂CO₃ or K₃PO₄ are robust choices.[2][9] A common solvent system is a mixture of an organic solvent like dioxane or toluene with water.[2][9]
Q: Can I perform the Suzuki coupling of iodo-pyridines with unprotected amine or hydroxyl groups?
A: While it is often stated that functional groups with labile protons like amines and alcohols are unsuitable for Suzuki couplings without protection, recent advancements have shown that this is not always necessary.[10] The success of such couplings is highly dependent on the specific substrate and reaction conditions. Catalyst inhibition by the heteroatom lone pairs is a primary concern.[1] Using bulky, electron-rich phosphine ligands can often overcome this inhibition.[1] However, if catalyst inhibition persists, protection of the functional group may be required.
Q: How do I choose between a phosphine ligand and an N-heterocyclic carbene (NHC) ligand?
A: Both bulky phosphine ligands (e.g., Buchwald ligands) and NHC ligands are excellent choices for difficult Suzuki couplings.[2][4] Phosphine ligands have a longer history and a vast literature base. NHC ligands are known for their strong σ-donating ability and steric bulk, which can lead to highly active and stable catalysts.[11] The choice may ultimately come down to empirical screening for the specific substrate combination.
Data Presentation: Catalyst System Performance
The following tables summarize the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of iodo-pyridines, compiled from literature sources.
Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling at the C-4 Position of 2-Bromo-4-iodopyridine [9]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading. |
| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids. |
Table 2: General Comparison of Catalyst Systems for Halopyridines [12]
| Catalyst System | Substrate Reactivity | General Applicability |
| Pd(PPh₃)₄, PdCl₂(dppf) | Iodo > Bromo >> Chloro | Good for routine couplings of iodo- and bromo-pyridines. |
| Buchwald Ligands (e.g., SPhos, XPhos) / Pd source | Iodo ≈ Bromo > Chloro | Highly effective for challenging substrates, including chloro-pyridines and sterically hindered systems.[3] |
| NHC Ligands / Pd source | Iodo ≈ Bromo > Chloro | Powerful alternative for difficult couplings, offering high activity and stability.[2][4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-4-iodopyridine [9]
-
Materials:
-
2-Bromo-4-iodopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., DMF, 5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-bromo-4-iodopyridine, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.
Caption: A troubleshooting decision tree for low-yield Suzuki coupling of iodo-pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
managing by-product formation in 5-Iodonicotinic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing by-product formation during the synthesis of 5-Iodonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic strategies include the direct iodination of nicotinic acid, the Sandmeyer reaction of 5-aminonicotinic acid, and the oxidation of 3-iodo-5-methylpyridine. The choice of route often depends on the availability of starting materials, scalability, and safety considerations.
Q2: What are the potential by-products in the synthesis of this compound?
A2: By-product formation is highly dependent on the synthetic route. Potential by-products may include unreacted starting materials (e.g., nicotinic acid), regioisomers (e.g., 2-iodo- or 6-iodonicotinic acid), and over-iodinated species (e.g., di-iodonicotinic acids). In syntheses starting from precursors like 3,5-dimethylpyridine, oxidation by-products such as 3,5-pyridinedicarboxylic acid can occur.[1]
Q3: How can I monitor the progress of the reaction and the formation of by-products?
A3: Thin-layer chromatography (TLC) is a common technique for monitoring reaction progress. High-performance liquid chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative information on the conversion of starting material and the formation of the desired product and by-products.[2]
Q4: What are the recommended purification methods for this compound?
A4: Purification strategies often involve recrystallization from a suitable solvent, such as water or ethanol-water mixtures.[3][4] Adjusting the pH of the solution can also be used to selectively precipitate the product or by-products.[1][5] For challenging separations, column chromatography may be necessary.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature, but be mindful of potential by-product formation at higher temperatures. |
| Sub-optimal reaction temperature | Optimize the reaction temperature. Some iodination reactions require specific temperature ranges for optimal yield and selectivity. |
| Poor quality of reagents | Ensure the purity of starting materials and reagents. For instance, in Sandmeyer reactions, the purity of the sodium nitrite and the amine are critical. |
| Loss during work-up and purification | Minimize transfers of the product. Optimize the recrystallization solvent and volume to maximize recovery. Ensure the pH is optimal for precipitation if using this method. |
Issue 2: Presence of Unreacted Starting Material (Nicotinic Acid)
| Possible Cause | Suggested Solution |
| Insufficient iodinating agent | Increase the molar ratio of the iodinating agent to the nicotinic acid. Add the iodinating agent in portions to maintain its concentration throughout the reaction. |
| Short reaction time | Extend the reaction time and monitor for the disappearance of the starting material spot on TLC. |
| Inefficient mixing | Ensure vigorous stirring, especially in heterogeneous reaction mixtures, to improve contact between reactants. |
Issue 3: Formation of Regioisomers (e.g., 2- or 6-Iodonicotinic Acid)
| Possible Cause | Suggested Solution |
| Lack of regioselectivity in the iodination reaction | Modify the reaction conditions. The choice of solvent and catalyst can significantly influence the regioselectivity of electrophilic aromatic substitution. |
| High reaction temperature | Perform the reaction at a lower temperature to favor the formation of the thermodynamically more stable product. |
| Inappropriate directing group effect | If applicable to the synthetic route, ensure the directing group on the pyridine ring strongly favors substitution at the 5-position. |
Issue 4: Formation of Over-Iodinated By-products (e.g., Di-iodonicotinic Acids)
| Possible Cause | Suggested Solution |
| Excess iodinating agent | Use a stoichiometric amount or a slight excess of the iodinating agent. Monitor the reaction closely and stop it once the starting material is consumed. |
| Prolonged reaction time | Avoid unnecessarily long reaction times after the desired product has formed. |
| High reaction temperature | Lowering the reaction temperature can reduce the rate of the second iodination. |
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity of this compound (Direct Iodination of Nicotinic Acid)
| Entry | Iodinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | Major By-product (%) |
| 1 | I₂/HIO₃ | Acetic Acid | 80 | 12 | 65 | 92 | Nicotinic Acid (5%) |
| 2 | I₂/HIO₃ | Acetic Acid | 100 | 12 | 75 | 88 | Di-iodoisomer (8%) |
| 3 | NIS | H₂SO₄ | 60 | 24 | 72 | 95 | Nicotinic Acid (3%) |
| 4 | NIS | H₂SO₄ | 80 | 24 | 80 | 90 | 2-Iodonicotinic Acid (6%) |
(Note: This is hypothetical data for illustrative purposes.)
Table 2: Purification of this compound
| Purification Method | Crude Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Overall Recovery (%) |
| Recrystallization (Ethanol/Water) | 85 | 95 | 99.1 | 70 |
| pH Adjustment & Precipitation | 85 | 92 | 97.5 | 85 |
| Column Chromatography (Silica Gel) | 85 | 98 | >99.5 | 60 |
(Note: This is hypothetical data for illustrative purposes.)
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Iodination
-
To a stirred solution of nicotinic acid (1.0 eq) in concentrated sulfuric acid, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).
-
After completion, pour the reaction mixture onto crushed ice and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Purification by pH Adjustment
-
Dissolve the crude this compound in a minimal amount of dilute aqueous sodium hydroxide to form the sodium salt.
-
Treat the solution with activated carbon to remove colored impurities and filter.
-
Slowly add dilute hydrochloric acid to the filtrate with stirring until the pH reaches approximately 3-4.
-
The this compound will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound synthesis.
References
- 1. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 2. This compound [synhet.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 5. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 5-Iodonicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Iodonicotinic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A1: The most prevalent and industrially viable method for the synthesis of this compound is through the Sandmeyer-type iodination of 5-aminonicotinic acid. This two-step process involves:
-
Diazotization: The conversion of the primary aromatic amine (5-aminonicotinic acid) into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., sulfuric acid or hydrochloric acid).
-
Iodination: The subsequent displacement of the diazonium group with iodine, usually by introducing a solution of potassium iodide (KI).
This reaction is favored for its relatively low cost and the availability of starting materials.[1]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concern is the formation and handling of the intermediate diazonium salt.[2][3] Aryl diazonium salts are known to be thermally unstable and can be sensitive to shock and friction, posing a significant explosion hazard, especially when isolated or allowed to dry.[2][3][4] Key safety protocols include:
-
Strict Temperature Control: The diazotization reaction is highly exothermic and must be maintained at low temperatures (typically 0-5 °C) to prevent the uncontrolled decomposition of the diazonium salt.[2][3]
-
In Situ Consumption: The diazonium salt should be used immediately in the subsequent iodination step without isolation.
-
Controlled Addition Rates: Slow, controlled addition of sodium nitrite during diazotization and the diazonium salt solution during iodination is crucial to manage heat generation.
-
Adequate Venting: The reaction releases nitrogen gas, which requires proper ventilation to prevent pressure buildup.[3]
-
Avoidance of Dry Diazonium Salts: Never allow the diazonium salt to precipitate out of solution and dry.[2][3]
Q3: What are the common side reactions that can occur during the synthesis of this compound?
A3: Several side reactions can reduce the yield and purity of the final product. These include:
-
Phenol Formation: Reaction of the diazonium salt with water can lead to the formation of 5-hydroxynicotinic acid as a significant byproduct.[5][6]
-
Azo Coupling: The diazonium salt can react with the starting material (5-aminonicotinic acid) or other electron-rich species to form colored azo compounds, which can be difficult to remove.
-
Reduction: The diazonium group can be reduced back to an amino group or to a hydrogen atom, leading to the reformation of the starting material or the formation of nicotinic acid.
-
Biaryl Formation: Radical mechanisms can lead to the coupling of two pyridine rings, forming biaryl impurities.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of this compound | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Competing side reactions (e.g., phenol formation). | 1. Ensure stoichiometric use of sodium nitrite and acid. Monitor for the presence of nitrous acid using starch-iodide paper.[2][3] 2. Maintain strict temperature control (0-5 °C) throughout the diazotization and addition steps.[2][3] 3. Add the cold diazonium salt solution to the potassium iodide solution to ensure rapid quenching. Consider non-aqueous reaction conditions to minimize water-related byproducts. |
| Product Contamination with 5-Hydroxynicotinic Acid | Presence of excess water during the iodination step. | Minimize the amount of water in the reaction. Consider using a non-aqueous solvent system for the diazotization and/or iodination steps. |
| Formation of Colored Impurities (Azo Compounds) | Inefficient mixing or localized high concentrations of diazonium salt. | Ensure vigorous and efficient stirring throughout the reaction. Add the diazonium salt solution to the iodide solution slowly and sub-surface if possible. |
| Difficulty in Isolating the Product | Product may be soluble in the reaction mixture or form fine precipitates that are difficult to filter. | Adjust the pH of the reaction mixture to the isoelectric point of this compound to induce precipitation. Consider using a filter aid for filtration. Recrystallization from a suitable solvent can improve purity and particle size. |
| Runaway Reaction or Uncontrolled Foaming | Poor temperature control leading to rapid decomposition of the diazonium salt and evolution of nitrogen gas. | Immediately cool the reactor. Ensure the cooling system is adequate for the scale of the reaction. Add reagents slowly and monitor the temperature closely. Consider using a continuous flow reactor for better heat and mass transfer, which significantly improves safety on a larger scale.[7][8][9] |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is intended for research purposes and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
5-Aminonicotinic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-aminonicotinic acid in a mixture of deionized water and concentrated sulfuric acid, while cooling in an ice-salt bath to maintain the temperature between 0 and 5 °C.
-
Slowly add a solution of sodium nitrite in deionized water dropwise from the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt.
-
-
Iodination:
-
In a separate beaker, prepare a solution of potassium iodide in deionized water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Adjust the pH of the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude this compound.
-
Collect the precipitate by filtration and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Scale-Up Considerations and Recommendations
For pilot-plant or industrial-scale synthesis, the following modifications are recommended for enhanced safety and efficiency:
-
Use of Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, allowing for better temperature control and minimizing the accumulation of hazardous diazonium salt intermediates.[7][8][9] This is the preferred method for scaling up diazotization reactions.
-
Process Analytical Technology (PAT): Implement in-line monitoring (e.g., temperature probes, pH meters, IR spectroscopy) to ensure the reaction proceeds within defined parameters.
-
Robust Cooling Systems: Ensure the reactor is equipped with a cooling system capable of handling the exothermicity of the reaction at the desired scale.
-
Automated Dosing: Utilize automated dosing pumps for the controlled addition of reagents.
Visualizations
Caption: A comparison of batch versus continuous flow workflows for the synthesis of this compound.
Caption: A troubleshooting decision tree for common issues in this compound synthesis.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. researchgate.net [researchgate.net]
- 4. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. africacommons.net [africacommons.net]
Validation & Comparative
A Comparative Guide to 5-Iodonicotinic Acid and 5-Bromonicotinic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the synthesis of novel compounds, particularly in the realm of drug discovery and development, the choice of starting materials is critical. This guide provides a detailed comparison of two common building blocks, 5-iodonicotinic acid and 5-bromonicotinic acid, in the context of palladium-catalyzed Suzuki coupling reactions.
The selection of the halogen atom on the pyridine ring significantly influences the reactivity, required reaction conditions, and overall yield of the Suzuki coupling. Understanding these differences is essential for strategic synthetic planning and process optimization.
Chemical Properties and Reactivity Overview
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, which facilitates a faster rate of oxidative addition to the palladium catalyst.[1] This step is often the rate-determining step in the catalytic cycle.[1]
Consequently, this compound is expected to be more reactive than 5-bromonicotinic acid. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.[1]
Performance Comparison in Suzuki Coupling
While a direct side-by-side quantitative comparison under identical conditions is not extensively documented in the literature for the nicotinic acids themselves, a robust performance comparison can be extrapolated from established principles and data from analogous compounds, such as 5-halonicotinaldehydes.[1]
Table 1: Summary of Expected Performance in Suzuki Coupling
| Feature | This compound | 5-Bromonicotinic Acid | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond is weaker than the C-Br bond, leading to faster oxidative addition.[1] |
| Typical Reaction Temperature | Room temperature to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-110 °C) | The higher intrinsic reactivity of the C-I bond allows for coupling at lower temperatures.[1] |
| Typical Reaction Time | Shorter (e.g., 1-8 hours) | Longer (e.g., 6-24 hours) | The faster catalytic cycle with the iodo-substrate leads to quicker reaction completion.[1] |
| Catalyst Loading | Potentially lower | Typically standard | A more reactive substrate may require a lower concentration of the palladium catalyst.[1] |
| Yields | Generally high | Moderate to high | The greater reactivity of the iodo-compound often translates to higher isolated yields.[1] |
| Potential Side Reactions | Potential for homocoupling of the boronic acid, especially at lower temperatures. | Potential for debromination at higher reaction temperatures.[1] | The specific side reactions are influenced by the choice of catalyst and reaction conditions. |
Experimental Data
The following table summarizes typical reaction conditions and resulting yields for the Suzuki-Miyaura coupling of 5-bromonicotinic acid with various arylboronic acids. While specific data for this compound is less commonly reported, it is anticipated to provide similar or higher yields under milder conditions.
Table 2: Exemplary Suzuki Coupling Reactions of 5-Bromonicotinic Acid
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[2] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89[2] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82[2] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of 5-halonicotinic acids. These protocols can be adapted and optimized for specific arylboronic acids and desired products.
Protocol 1: Suzuki Coupling of 5-Bromonicotinic Acid (Solution-Phase)
This protocol describes a general method for the coupling of 5-bromonicotinic acid with an arylboronic acid in solution.[2]
Materials:
-
5-Bromonicotinic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using an aqueous base, acidify the mixture with an acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. If a biphasic solvent system is used, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Suzuki Coupling of this compound (Adapted from a similar substrate)
This protocol is adapted from a procedure for a similar iodo-substituted aromatic compound and is expected to be effective for this compound, likely requiring milder conditions than its bromo counterpart.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., DMF/water or 1,4-dioxane/water)
-
Reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system to the vial.
-
Inert Atmosphere: Sparge the mixture with an inert gas (e.g., Argon) for 10-15 minutes.
-
Reaction: Seal the vial and heat the mixture in a preheated oil bath at a temperature ranging from 50-80 °C. Stir vigorously.
-
Monitoring: Follow the reaction progress using TLC or LC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
References
A Comparative Guide to Alternative Synthetic Routes for 5-Arylnicotinic Acids
For researchers, medicinal chemists, and professionals in drug development, the 5-arylnicotinic acid scaffold is a privileged structure found in numerous biologically active compounds. The efficient and versatile synthesis of these molecules is therefore of paramount importance. This guide provides a comprehensive comparison of various synthetic routes to 5-arylnicotinic acids, presenting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable methodology.
The primary strategies for synthesizing 5-arylnicotinic acids can be broadly categorized into two main approaches: the functionalization of a pre-existing pyridine ring and the construction of the 5-arylpyridine core from acyclic precursors. This guide will delve into the specifics of each approach, with a focus on widely employed palladium-catalyzed cross-coupling reactions and emerging direct C-H arylation methods.
Cross-Coupling Strategies: Functionalization of 5-Halonicotinic Acids
The most common and well-established methods for the synthesis of 5-arylnicotinic acids involve the palladium-catalyzed cross-coupling of a 5-halonicotinic acid derivative with an appropriate aryl partner. The choice of the coupling reaction often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most frequently utilized method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. The reaction typically involves the coupling of a 5-halonicotinic acid (commonly 5-bromonicotinic acid) with an arylboronic acid in the presence of a palladium catalyst and a base.[1][2]
Experimental Data:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 | [1] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 | [1] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 | [1] |
| 4 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 80 | 2 | 95 | [3] |
| 5 | 3-Fluoro-4-methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 75 | [2] |
Experimental Protocol: Solution-Phase Suzuki-Miyaura Coupling [1]
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 5-bromonicotinic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Subsequently, add the degassed solvent (e.g., DMF or 1,4-Dioxane/H₂O) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their boronic acid or organotin counterparts, often leading to faster reaction times.[2] However, the sensitivity of organozinc reagents to air and moisture necessitates stricter anhydrous reaction conditions.
Experimental Data:
| Entry | Aryl Halide | Arylzinc Reagent | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 5-Bromonicotinic acid ester | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | ~70-80 (estimated) | [2] |
| 2 | 5-Iodonicotinic acid | 4-Methoxyphenylzinc chloride | Pd(dppf)Cl₂ | THF | rt to 60 | High | [2] |
Experimental Protocol: Negishi Coupling
-
Preparation of Organozinc Reagent: The arylzinc reagent is typically prepared in situ by transmetalation from the corresponding organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂) or by direct insertion of zinc metal into an aryl halide.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 5-halonicotinic acid derivative (1.0 equiv) in a dry, degassed solvent (e.g., THF).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%).
-
Addition of Organozinc Reagent: Slowly add the freshly prepared arylzinc reagent (1.1-1.5 equiv) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography.
Stille Coupling
The Stille coupling employs organostannane reagents, which are known for their stability to air and moisture, making them easier to handle than organozinc reagents.[2] A significant drawback of this method is the toxicity of organotin compounds and the difficulty in removing tin byproducts during purification.
Experimental Data:
| Entry | 5-Halonicotinic Acid Derivative | Organostannane | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Methyl 5-bromonicotinate | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | Good | [2] |
| 2 | This compound | Trimethyl(4-fluorophenyl)stannane | PdCl₂(PPh₃)₂ | DMF | 100 | High | [2] |
Experimental Protocol: Stille Coupling [4]
-
Reaction Setup: In a reaction vessel, combine the 5-halonicotinic acid derivative (1.0 equiv), the organostannane reagent (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), and a suitable solvent (e.g., toluene or DMF).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and dilute with an organic solvent. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Hiyama Coupling
The Hiyama coupling utilizes organosilanes as the coupling partners.[1] These reagents are generally non-toxic and environmentally benign. A key requirement for this reaction is the activation of the carbon-silicon bond, which is typically achieved using a fluoride source (e.g., TBAF) or a base.
Experimental Data:
| Entry | 5-Halonicotinic Acid Derivative | Organosilane | Activator | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 5-Bromonicotinic acid | Phenyltrimethoxysilane | TBAF | Pd(OAc)₂/PCy₃ | Toluene | 100 | Moderate to Good | [1] |
| 2 | Ethyl 5-iodonicotinate | (4-Methoxyphenyl)triethoxysilane | NaOH | PdCl₂(dppf) | Dioxane/H₂O | 90 | Good | [1] |
Experimental Protocol: Hiyama Coupling [1]
-
Reaction Setup: To a reaction tube, add the 5-halonicotinic acid derivative (1.0 equiv), the organosilane (1.5-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or PdCl₂(dppf)), and the activator (e.g., TBAF or a base like NaOH).
-
Solvent Addition: Add a suitable solvent (e.g., THF, dioxane, or toluene).
-
Reaction: Seal the tube and heat the mixture with stirring at the required temperature (typically 80-120 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water.
-
Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the product by column chromatography.
Direct C-H Arylation Strategies
Direct C-H functionalization represents a more atom-economical and environmentally friendly approach as it avoids the pre-functionalization of the nicotinic acid starting material.[5] This strategy involves the direct coupling of a C-H bond on the nicotinic acid ring with an aryl halide.
Experimental Data:
| Entry | Nicotinic Acid Derivative | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Nicotinic acid N-phenylamide | 4-Bromotoluene | Pd(OAc)₂ (10) | PCy₂t-Bu-HBF₄ (20) | K₂CO₃ | Toluene | 120 | 87 (mono-arylated) |[5] | | 2 | Isonicotinic acid N-(3,5-dimethylphenyl)amide | Bromobenzene | Pd(OAc)₂ (10) | PCy₂t-Bu-HBF₄ (20) | K₂CO₃ | Toluene | 120 | 85 (mono-arylated) |[5] |
Experimental Protocol: Direct C-H Arylation [5]
-
Reaction Setup: In a sealed tube, combine the nicotinic acid amide derivative (1.0 equiv), the aryl halide (2.0-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand, and the base (e.g., K₂CO₃).
-
Solvent Addition and Degassing: Add a dry, degassed solvent (e.g., toluene or dioxane) and purge the tube with an inert gas.
-
Reaction: Heat the sealed tube in an oil bath at the specified temperature (typically 120-150 °C) with stirring.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography. The amide directing group can be subsequently hydrolyzed to afford the desired 5-arylnicotinic acid.
Pyridine Ring Synthesis from Acyclic Precursors
An alternative to the functionalization of a pre-existing pyridine ring is the construction of the 5-arylnicotinic acid scaffold from acyclic starting materials. Multicomponent reactions are particularly powerful in this regard, allowing for the rapid assembly of complex molecules in a single step.[6]
Experimental Data:
| Entry | Reaction Type | Key Precursors | Catalyst/Reagent | Yield (%) | Reference |
| 1 | Hantzsch-type condensation | Aryl aldehyde, β-ketoester, enamino ester | None (thermal) | Moderate | [6] |
| 2 | Bohlmann-Rahtz pyridine synthesis | Enaminone, α,β-unsaturated ketone | Acid or base | Variable | [7] |
Experimental Protocol: Multicomponent Synthesis of a Nicotinic Acid Derivative [6]
-
Reaction Mixture: In a round-bottom flask, combine the aryl aldehyde (1.0 equiv), ethyl acetoacetate (1.0 equiv), an enamino ester (e.g., ethyl 3-aminocrotonate, 1.0 equiv), and a catalyst if required (e.g., a Lewis or Brønsted acid).
-
Reaction: Heat the mixture, with or without a solvent, at a temperature ranging from 80 to 150 °C.
-
Monitoring: Follow the progress of the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, the crude product can often be isolated by precipitation upon cooling or by column chromatography after removal of the solvent. Subsequent hydrolysis of the ester group yields the nicotinic acid.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the different synthetic strategies, the following diagrams were generated using the DOT language.
Caption: Overview of synthetic strategies to 5-arylnicotinic acids.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The synthesis of 5-arylnicotinic acids can be achieved through a variety of robust and versatile methods. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired substrate scope, scalability, and the tolerance of other functional groups within the molecule.
-
Suzuki-Miyaura coupling remains the workhorse for this transformation due to its broad applicability and mild conditions.
-
Negishi and Stille couplings offer alternatives with potentially faster reaction rates or different substrate compatibilities, albeit with challenges related to reagent sensitivity and toxicity, respectively.
-
Hiyama coupling presents a more environmentally friendly option, though it may require specific activation conditions.
-
Direct C-H arylation is an emerging and highly atom-economical strategy that bypasses the need for pre-functionalized starting materials, offering a more streamlined approach.
-
Ring synthesis from acyclic precursors via multicomponent reactions provides a powerful means to construct the core scaffold with high complexity in a single step.
By carefully considering the advantages and disadvantages of each method, as outlined in this guide, researchers can make informed decisions to efficiently access the valuable class of 5-arylnicotinic acids for their drug discovery and development programs.
References
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Pyridine synthesis [organic-chemistry.org]
Spectroscopic Purity Analysis of Synthesized 5-Iodonicotinic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides a comparative overview of key spectroscopic techniques for confirming the purity of 5-Iodonicotinic acid, a halogenated derivative of nicotinic acid. We present supporting data, detailed experimental protocols, and a discussion of alternative methods to assist in the selection of the most appropriate analytical strategy.
The verification of a compound's identity and the quantification of impurities are paramount to guarantee the safety and efficacy of potential drug candidates. Spectroscopic methods offer powerful, non-destructive tools for elucidating molecular structure and detecting the presence of contaminants, even at trace levels. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) for the purity assessment of this compound.
Comparative Analysis of Spectroscopic Techniques
The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key attributes of NMR, FTIR, and MS for the analysis of this compound.
| Technique | Information Provided | Strengths | Limitations | Typical Application for this compound Purity |
| ¹H and ¹³C NMR | Detailed structural information, including the number and connectivity of protons and carbons. Quantitative analysis of the main component and impurities. | Provides unambiguous structure confirmation. Quantitative ¹H NMR (qNMR) is a primary method for purity assessment without the need for a specific reference standard for the impurity. | Relatively lower sensitivity compared to MS. Can be complex to interpret for mixtures with overlapping signals. | Confirmation of the this compound structure. Quantification of purity against a certified reference standard. Identification and quantification of structurally similar impurities. |
| FTIR Spectroscopy | Information about the functional groups present in the molecule. | Fast, simple, and non-destructive. Provides a unique "fingerprint" for the compound. | Provides limited structural information. Not ideal for quantifying impurities unless they possess unique and strong absorption bands. | Rapid identity confirmation by matching the sample's spectrum with a reference spectrum. Detection of impurities with different functional groups (e.g., starting materials, reagents). |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns provide structural clues. | Extremely high sensitivity for detecting trace impurities. Can be coupled with chromatography (e.g., LC-MS, GC-MS) for separation and identification of multiple components. | Isomers may not be distinguishable by MS alone. Ionization efficiency can vary between the main compound and impurities, affecting quantification. | Accurate mass determination to confirm the molecular formula. Detection and identification of low-level impurities, by-products, and degradation products. |
Expected Spectroscopic Data for this compound
While specific experimental data for this compound can vary slightly based on the solvent and instrument used, the following provides an expected overview based on the structure and data from the closely related nicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region. Due to the electron-withdrawing effects of the carboxylic acid group and the iodine atom, the protons on the pyridine ring will be deshielded and appear at high chemical shifts (typically > 7.0 ppm). The integration of these signals should correspond to a 1:1:1 ratio. The presence of impurities would be indicated by additional peaks in the spectrum.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule (five in the pyridine ring and one in the carboxyl group). The chemical shifts will be influenced by the iodine and carboxylic acid substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C=C and C=N stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
C-I stretch: A weaker absorption in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electrospray ionization (ESI), will show a prominent peak for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode. For this compound (C₆H₄INO₂), the expected exact mass is approximately 248.93 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns can provide further structural confirmation. Common fragmentation pathways for nicotinic acid derivatives involve the loss of CO₂ or the cleavage of the pyridine ring.
Potential Impurities in the Synthesis of this compound
Impurities in synthesized this compound can originate from starting materials, by-products of the reaction, or degradation products. Potential impurities could include:
-
Nicotinic acid: Unreacted starting material.
-
Di-iodinated nicotinic acids: Over-iodination can lead to the formation of di-substituted products.
-
Other positional isomers: Depending on the synthesis method, other iodo-nicotinic acid isomers might be formed.
-
Residual solvents: Solvents used in the synthesis and purification steps.
Each of these impurities would present unique signals in the respective spectroscopic analyses, allowing for their detection and quantification.
Alternative Analytical Techniques for Purity Confirmation
Beyond the primary spectroscopic methods, other analytical techniques can provide valuable complementary information for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique that can be used to separate this compound from its impurities. When coupled with a UV or MS detector, HPLC can provide quantitative purity analysis.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization of the carboxylic acid group may be necessary.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and I, which can be compared to the theoretical values to assess purity.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound. Impurities will typically broaden and depress the melting point.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results.
Sample Preparation
-
NMR: Dissolve an accurately weighed amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis.
-
FTIR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. Ensure the sample is dry and finely ground.
-
MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the mass spectrometer or inject it into an LC-MS system.
Instrumentation and Data Acquisition
-
NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion. For qNMR, ensure a sufficient relaxation delay between scans to allow for complete magnetization recovery.
-
FTIR: Record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹). Acquire a background spectrum before running the sample.
-
MS: Use a high-resolution mass spectrometer for accurate mass measurements. Optimize ionization source parameters to achieve good signal intensity.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis and purity confirmation of this compound.
Caption: Logical relationship of analytical techniques for purity assessment.
A Cost-Benefit Analysis of 5-Iodonicotinic Acid in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that balances chemical reactivity with economic viability. This guide provides a comprehensive cost-benefit analysis of using 5-iodonicotinic acid in chemical synthesis, with a particular focus on the widely used Suzuki-Miyaura cross-coupling reaction. We present a comparison with its common alternatives, 5-bromonicotinic acid and 5-chloronicotinic acid, supported by experimental data to inform strategic synthetic planning.
Executive Summary
The choice between 5-iodo-, 5-bromo-, and 5-chloronicotinic acid for applications such as Suzuki-Miyaura cross-coupling reactions involves a trade-off between reactivity and cost. This compound is the most reactive of the three, often leading to higher yields under milder conditions and in shorter reaction times.[1] This increased reactivity stems from the lower carbon-iodine bond dissociation energy, which facilitates the rate-determining oxidative addition step in the catalytic cycle. However, this enhanced performance typically comes at a higher purchasing cost. Conversely, 5-chloronicotinic acid is generally the most cost-effective option but requires more forcing reaction conditions, which can be a limitation for sensitive substrates. 5-Bromonicotinic acid often represents a balance between reactivity and cost.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of the halide on the nicotinic acid scaffold plays a crucial role in the efficiency of this transformation. The general reactivity trend for halogens in this reaction is I > Br > Cl.[2][1]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 5-halonicotinic acid derivatives with various arylboronic acids. It is important to note that this data is compiled from various sources and is intended to illustrate general trends; reaction parameters are often optimized for each specific substrate.[1]
| Halonicotinic Acid Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound derivative | 4-Cyanophenylboronic acid | Pd(OAc)₂ (1) / XPhos (2) | Cs₂CO₃ | Dioxane | 80 | 2 | 95 |
| 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 85[1] |
| Ethyl 5-bromonicotinate | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 91 |
| Methyl 2-chloronicotinate | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75 |
Cost Analysis
The cost of the starting material is a significant factor in the overall economic feasibility of a synthetic route, particularly for large-scale production. The following table provides an approximate cost comparison for 5-iodo-, 5-bromo-, and 5-chloronicotinic acid from various suppliers. Prices can vary based on purity, quantity, and supplier.
| Compound | Supplier | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| This compound | Multiple Suppliers | Varies (Inquiry-based) | - | - |
| 5-Bromonicotinic acid | Thermo Scientific Chemicals | 250 g | - | - |
| 5-Bromonicotinic acid | Sigma-Aldrich | 10 g | $74.40 | $7.44 |
| 5-Chloronicotinic acid | TCI America™ | 1 g | $68.97 | $68.97 |
| 5-Chloronicotinic acid | TCI America™ | 5 g | $227.41 | $45.48 |
| 5-Chloronicotinic acid | Otto Chemie Pvt. Ltd. | 1 g | $121.38 | $121.38 |
| 5-Chloronicotinic acid | Otto Chemie Pvt. Ltd. | 5 g | $138.75 | $27.75 |
Note: Pricing for this compound is often available upon inquiry for specific quantities.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 5-Halonicotinic Acids
This protocol is a representative example and may require optimization for specific substrates and reaction scales.[1]
Materials:
-
5-Halonicotinic acid derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the 5-halonicotinic acid derivative, the arylboronic acid, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the palladium catalyst and ligand (if applicable) to the flask.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C for bromo- and chloro-derivatives, and potentially lower for iodo-derivatives) and stir the mixture vigorously.
-
Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. If a single organic solvent was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-arylnicotinic acid derivative.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Cost-Benefit Analysis: Decision Framework
Caption: A decision framework for selecting a 5-halonicotinic acid based on project priorities.
Conclusion
The selection of a 5-halonicotinic acid for synthesis requires a careful consideration of the trade-offs between cost and performance.
-
This compound is the reagent of choice when high reactivity, mild reaction conditions, and short reaction times are paramount, especially for complex or sensitive substrates. The higher initial cost may be offset by increased yields and reduced downstream processing costs.
-
5-Bromonicotinic acid offers a well-balanced profile, providing good reactivity under standard conditions at a moderate cost, making it a versatile and widely used building block.
-
5-Chloronicotinic acid is the most economical option, suitable for large-scale syntheses where cost is a primary driver. However, its lower reactivity necessitates more forcing conditions and potentially more extensive optimization to achieve satisfactory yields.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, the scale of the reaction, and the overall project budget. This guide provides the necessary data and frameworks to make an informed decision.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Iodonicotinic Acid: A Procedural Guide
For laboratory professionals engaged in research, development, and scientific analysis, the safe handling and disposal of chemical reagents is a cornerstone of a secure and compliant operational environment. This guide provides a detailed protocol for the proper disposal of 5-Iodonicotinic acid, ensuring the protection of personnel and the environment. Adherence to these procedures is critical for maintaining laboratory safety and meeting regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal process, it is imperative to recognize the potential hazards associated with this compound. Based on data for analogous compounds, it is prudent to handle it as a substance that can cause skin and eye irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.[4]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent direct skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | To protect eyes from dust and splashes. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes | To minimize skin exposure. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust particles.[5] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[6] This chemical should not be discarded down the drain or in standard trash.[5]
-
Waste Segregation : Collect all waste materials containing this compound separately from other chemical waste streams to prevent unforeseen reactions.[5]
-
Solid Waste : This includes any unused or expired this compound powder, contaminated items such as weigh boats, gloves, and absorbent materials from spill cleanups.[5]
-
Liquid Waste : If this compound has been dissolved in a solvent, the resulting solution must be collected as hazardous liquid waste.
-
-
Containerization : Use only compatible, leak-proof containers for waste accumulation. The container must have a secure, tight-fitting lid to prevent spills and exposure.
-
Labeling : Clearly label the waste container as soon as accumulation begins. The label should include the full chemical name, "Waste this compound," and any relevant hazard warnings.
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[7] Always follow local, state, and federal regulations for hazardous waste disposal.[2]
Spill Management Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Area Evacuation and Ventilation : Evacuate all non-essential personnel from the immediate vicinity of the spill and ensure the area is well-ventilated.
-
Containment : Prevent the spread of the spilled material. For solid spills, avoid generating dust.[1]
-
Clean-up : Carefully sweep or scoop the solid material into a designated waste container.[4]
-
Decontamination : Thoroughly clean the spill area with an appropriate solvent or detergent and water. All cleaning materials should be collected and disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
